molecular formula C9H15F3N2O B2868559 N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide CAS No. 1598021-90-9

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Katalognummer: B2868559
CAS-Nummer: 1598021-90-9
Molekulargewicht: 224.227
InChI-Schlüssel: KAWTVRJBXXCEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a piperidine core modified with a trifluoromethyl group and a carboxamide moiety. The piperidine ring is a fundamental scaffold in pharmaceuticals, renowned for its versatility and presence in a wide array of bioactive molecules . This specific derivative incorporates a trifluoromethyl (-CF3) group, a substituent known to significantly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . The embedded N-arylpiperidine-3-carboxamide scaffold, which is structurally related to this compound, has been identified in scientific screenings as a hit inducer of senescence-like phenotypic changes in human melanoma cells, suggesting potential utility in oncology research for targeting proliferative diseases . Furthermore, piperidine-1-carboxamide derivatives have been investigated as potent agonists for trace amine-associated receptor 1 (TAAR1), a novel molecular target in the development of potential treatments for central nervous system disorders such as schizophrenia, with promising results in preclinical models . Researchers can leverage this compound as a key intermediate or building block for constructing more complex molecules, or as a pharmacophore model for studying structure-activity relationships in various therapeutic areas, including anticancer and neuropharmacological applications.

Eigenschaften

IUPAC Name

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-2-13-8(15)14-5-3-4-7(6-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWTVRJBXXCEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the In Vitro Pharmacological Profiling of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 1598021-90-9) represents a novel chemical entity (NCE) with structural motifs, such as the piperidine core, that are prevalent in centrally active pharmaceuticals.[1][2] The trifluoromethyl group suggests potential for enhanced metabolic stability and binding affinity. This guide outlines a comprehensive, tiered strategy for the systematic in vitro characterization of this compound. The framework presented here is designed for researchers, scientists, and drug development professionals, providing a logical progression from initial target discovery to preclinical safety assessment. The methodologies described are grounded in established, robust assay formats, ensuring data integrity and translatability. This document serves as a roadmap for elucidating the compound's mechanism of action, potency, selectivity, and potential liabilities, thereby enabling informed decision-making in the drug discovery cascade.[3]

Introduction

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is underpinned by a rigorous and systematic evaluation of its biological activity.[3] For N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, a compound whose biological targets and effects are not yet publicly characterized, a structured in vitro profiling campaign is the foundational step. The piperidine carboxamide scaffold has been identified in compounds with diverse biological activities, including antimalarial and anticancer properties, highlighting the chemical space's potential.[1][2][4][5]

This technical guide provides a robust, field-proven framework for characterizing such an NCE. The core philosophy is a tiered approach, beginning with broad, unbiased screening to identify a primary target and progressively narrowing the focus to detailed mechanistic and safety studies. Each experimental stage is designed to answer critical questions about the compound's pharmacological profile, informing a go/no-go decision at each step of the early discovery process.[6]

Part 1: Target Identification and Initial Characterization

The primary objective is to determine the molecular target(s) of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. Without a predefined target, a combination of broad panel screening and phenotypic assays is the most logical starting point.

Broad Panel Liability and Target Class Screening

A cost-effective initial step is to screen the compound against a wide array of known biological targets associated with adverse drug reactions (ADRs).[6] Commercial services, such as Eurofins Discovery's SafetyScreen™ panels, offer binding assays for hundreds of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at a single concentration (e.g., 10 µM).[7]

Causality of Experimental Choice: This "safety panel" screen serves a dual purpose. Primarily, it de-risks the compound by identifying potential off-target liabilities early.[6][7] Secondarily, a high-affinity interaction with a target in the panel can provide the first clue to its primary mechanism of action, which can then be pursued with more focused assays. A piperidine carboxamide previously identified through phenotypic screening showed no significant binding in a Safety44 panel at 10 µM, indicating that not all compounds of this class have promiscuous off-target activity.[4]

Workflow for Initial Target Screening

G cluster_0 Phase 1: Target Discovery & De-risking NCE N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide Screen Broad Panel Screen (e.g., Eurofins SafetyScreen™) Single Concentration (1-10 µM) NCE->Screen Analysis Analyze Binding Data (>50% inhibition threshold) Screen->Analysis NoHit No Significant Hit: Proceed to Phenotypic Screening Analysis->NoHit No Hit Significant Hit(s) Identified: Proceed to Target Validation Analysis->Hit Yes

Caption: Initial target identification and de-risking workflow.

Part 2: Primary Target Validation and Potency Determination

Once a putative target is identified from the broad panel screen, the next step is to validate this interaction and quantify the compound's potency.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9] A competitive binding assay is used to determine the inhibitor constant (Kᵢ) of our test compound by measuring its ability to displace a known radiolabeled ligand.

Causality of Experimental Choice: This assay directly measures the physical interaction between the compound and the target protein, providing a robust measure of affinity (Kᵢ).[8] It confirms the initial hit and establishes the concentration range for subsequent functional assays. The data generated—specifically the Hill slope—can also provide initial insights into the binding mechanism (e.g., competitive vs. allosteric).

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for membrane-bound receptors.[10][11]

  • Preparation of Membranes: A cell line stably expressing the human target receptor is cultured and harvested. The cells are homogenized in a cold lysis buffer, and the membrane fraction is isolated via centrifugation. Protein concentration is determined using a BCA assay.[10]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • Receptor membranes (e.g., 10-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., ³H-ligand or ¹²⁵I-ligand) at a concentration near its dissociation constant (Kₑ).[12]

    • A range of concentrations of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (e.g., 10 pM to 100 µM).

    • Assay buffer to a final volume (e.g., 250 µL).[10]

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand to saturate the target receptors.[12]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[10]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through. The filters are washed multiple times with ice-cold wash buffer.[8]

  • Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the plate is read in a microplate scintillation counter to quantify the radioactivity.[10]

  • Data Analysis: Specific binding is calculated by subtracting NSB from the binding measured at each test compound concentration. The data are plotted as percent specific binding versus log concentration of the compound. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Part 3: Functional Characterization and Mechanism of Action

Demonstrating affinity is not sufficient; the compound's functional effect on the target must be determined. Does it activate (agonist), block (antagonist), or modulate (allosteric modulator) the target's activity?

GPCR Functional Assays: cAMP Modulation

Many drugs target GPCRs, which often signal through the modulation of the second messenger cyclic AMP (cAMP).[13] Assays that measure intracellular cAMP levels are a direct readout of Gαs- (stimulatory) or Gαi- (inhibitory) coupled receptor activation.[13][14]

Causality of Experimental Choice: Functional assays are critical for understanding the biological consequence of target binding. A cAMP assay is a robust, high-throughput method to determine not only if the compound is an agonist or antagonist but also its efficacy (Eₘₐₓ) and potency (EC₅₀/IC₅₀).[15]

Detailed Protocol: Homogeneous cAMP Assay (e.g., GloSensor™ or HTRF)

This protocol describes a common method using a genetically encoded biosensor.[15]

  • Cell Preparation: HEK293 cells stably expressing the target GPCR and a cAMP biosensor (e.g., a luciferase-based sensor) are seeded into 384-well assay plates and incubated overnight.

  • Agonist Mode:

    • Cells are equilibrated in assay buffer.

    • A dose-response curve of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is added to the wells.

    • The plate is incubated at room temperature.

    • The detection reagent (e.g., luciferase substrate) is added, and luminescence is read over time. An increase in signal indicates Gαs activation, while a decrease (in forskolin-stimulated cells) indicates Gαi activation.[15]

  • Antagonist Mode:

    • Cells are pre-incubated with a dose-response curve of the test compound.

    • A fixed concentration of a known agonist (typically its EC₈₀) is added to stimulate the receptor.

    • The plate is incubated, and the signal is read as in agonist mode. A rightward shift in the agonist dose-response curve or a decrease in the maximal response indicates antagonism.

  • Data Analysis:

    • Agonist: Data are plotted as luminescence versus log[compound], and a sigmoidal dose-response curve fit is used to calculate the EC₅₀ and Eₘₐₓ.

    • Antagonist: Data are analyzed to determine the IC₅₀, which can be converted to a functional antagonist constant (Kₑ) using the Gaddum or Schild equation.

Presentation of Pharmacological Data

All quantitative data should be summarized for clear comparison.

ParameterDescriptionTypical Value (Example)Assay
Kᵢ Inhibitor Constant75 nMRadioligand Binding
EC₅₀ Half-maximal Effective Conc. (Agonist)150 nMcAMP Functional Assay
IC₅₀ Half-maximal Inhibitory Conc. (Antagonist)210 nMcAMP Functional Assay
Eₘₐₓ Maximal Efficacy (relative to standard)95%cAMP Functional Assay
Hill Slope Slope of the dose-response curve1.1Binding & Functional

Part 4: In Vitro Safety and ADME Profiling

Early assessment of potential safety liabilities and drug metabolism, absorption, distribution, and excretion (ADME) properties is crucial for successful lead optimization.[16]

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[17] Regulatory agencies mandate hERG testing for most new drug candidates.[18][19]

Causality of Experimental Choice: The patch-clamp electrophysiology assay is the gold standard for assessing hERG channel function.[20][21] It provides a direct measure of ion channel current and its inhibition by a test compound, offering the most accurate and predictive data for cardiotoxicity risk.[17][19]

G cluster_1 hERG Patch-Clamp Workflow CellPrep HEK293 cells stably expressing hERG channels Patch Establish whole-cell patch-clamp configuration CellPrep->Patch Baseline Record baseline hERG tail current using specific voltage protocol Patch->Baseline Compound Apply vehicle, then increasing concentrations of test compound Baseline->Compound Record Record steady-state current at each concentration Compound->Record Analysis Calculate % inhibition vs. baseline; determine IC₅₀ Record->Analysis

Caption: Workflow for automated hERG electrophysiology assay.

Metabolic Stability Assay

The rate at which a compound is metabolized by liver enzymes is a key determinant of its half-life and oral bioavailability.[22] The liver microsomal stability assay is a standard in vitro model to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[16][23][24]

Causality of Experimental Choice: This assay provides a rapid and effective way to rank-order compounds based on their metabolic lability.[22] A compound that is too rapidly metabolized will likely have poor in vivo exposure, making it an unsuitable drug candidate. This screen helps prioritize compounds with more favorable pharmacokinetic profiles.[25]

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is adapted from standard industry practices.[23][25]

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (NRS), test compound, control compounds (one stable, one labile), and internal standard (IS).

  • Reaction Setup: The test compound (e.g., 1 µM final concentration) is pre-incubated with HLM in a phosphate buffer at 37°C.[23]

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NRS.[16]

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[24]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area ratio of the test compound to the internal standard.[23]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k) and the intrinsic clearance (CLᵢₙₜ).

Cytotoxicity Assay

A fundamental assessment is whether the compound is toxic to cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[26][27]

Causality of Experimental Choice: This is a foundational toxicity screen. A compound that is broadly cytotoxic at concentrations close to its effective dose is unlikely to be a viable therapeutic. This assay provides a therapeutic index (Cytotoxic IC₅₀ / Effective EC₅₀) that guides lead selection.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[26][28][29][30]

  • Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and allowed to adhere overnight.[28]

  • Compound Treatment: The culture medium is replaced with medium containing a serial dilution of the test compound. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24-72 hours).[29]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][30]

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength of ~570 nm.[29]

  • Data Analysis: The absorbance values are converted to percent viability relative to the vehicle control. A dose-response curve is plotted to determine the IC₅₀, the concentration at which cell viability is reduced by 50%.

Conclusion

The systematic in vitro profiling strategy detailed in this guide provides a comprehensive framework for characterizing the pharmacological and safety properties of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. By progressing through a logical sequence of target identification, functional characterization, and safety assessment, researchers can build a robust data package. This data is essential for understanding the compound's mechanism of action, establishing a structure-activity relationship (SAR), and ultimately making a data-driven decision on whether to advance the compound into further preclinical and clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital/Baylor College of Medicine. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Daniele, E., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 253–263. Retrieved from [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. (n.d.). Porsolt. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S. Food and Drug Administration. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(18), e253. Retrieved from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved from [Link]

  • In Vitro Pharmacology in Pre-Clinical Trials. (2023, February 28). QIMA Life Sciences. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e9. Retrieved from [Link]

  • Peters, J. U. (2006, February 2). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • In vitro clinical trials: the future of cell-based profiling. (2014, May 28). Frontiers in Pharmacology. Retrieved from [Link]

  • Lee, J., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 3(10), 836-840. Retrieved from [Link]

  • Lawong, A., et al. (2024, August 15). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Malaria World. Retrieved from [Link]

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preliminary research on N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. This guide focuses on a specific, functionalized derivative: N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide .

The strategic incorporation of a trifluoromethyl (CF₃) group and an N-ethyl carboxamide moiety onto the piperidine core is a deliberate design choice aimed at optimizing drug-like properties. The CF₃ group, a bioisostere of a methyl or chloro group, is frequently employed to enhance metabolic stability, increase lipophilicity, and improve bioavailability by blocking sites of oxidative metabolism.[3] The carboxamide linkage provides a rigid, planar unit with hydrogen bonding capabilities, crucial for molecular recognition at target binding sites.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the physicochemical properties, synthesis, characterization, and potential biological relevance of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, grounding all protocols and claims in established scientific principles.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development. These properties govern its behavior in both chemical and biological systems.

Core Compound Identifiers
PropertyValueSource
CAS Number 1598021-90-9[4]
Molecular Formula C₉H₁₅F₃N₂O[4]
Molecular Weight 224.22 g/mol [4]
SMILES O=C(NCC)N1CCCC(C1)C(F)(F)F[4]
Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. The presence of the trifluoromethyl group is expected to significantly lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog, a property that can reduce off-target effects such as hERG channel affinity.[5] This group also increases the molecule's lipophilicity (LogP).[3]

Analytical Characterization Protocols

Validation of the chemical structure and purity is a critical, non-negotiable step in research. The following protocols are designed as self-validating systems for the comprehensive characterization of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous confirmation of the molecular structure by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Analysis:

      • Acquire a standard proton spectrum.

      • Expected Signals: Look for a triplet corresponding to the methyl group of the ethyl moiety, a quartet for the adjacent methylene group, and complex multiplets for the piperidine ring protons. The chemical shifts will be influenced by the neighboring electron-withdrawing groups.

    • ¹³C NMR Analysis:

      • Acquire a proton-decoupled carbon spectrum.

      • Expected Signals: Expect distinct signals for the carbonyl carbon (~155-170 ppm), the CF₃ carbon (a quartet due to C-F coupling, ~120-130 ppm), and the aliphatic carbons of the ethyl and piperidine groups.

    • ¹⁹F NMR Analysis:

      • Acquire a proton-decoupled fluorine spectrum.

      • Expected Signal: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be a key identifier.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Rationale: This technique separates the sample chromatographically to resolve impurities while providing mass-to-charge ratio data for confident identification of the target compound.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of ~10-50 µg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.

    • Mass Spectrometry Detection:

      • Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis: Scan for the protonated molecule [M+H]⁺. For N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, this would be m/z 225.12.

    • Purity Calculation: Integrate the peak area of the main compound and any impurities from the UV chromatogram (e.g., at 210 or 254 nm) to calculate percentage purity.

Synthesis and Purification

A robust and reproducible synthetic route is essential for obtaining high-quality material for further studies. The proposed synthesis is based on established and reliable chemical transformations.

Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves forming the carboxamide bond as the final key step. This disconnection reveals two primary building blocks: 3-(trifluoromethyl)piperidine and an ethyl isocyanate equivalent.

G Target N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide Disconnection Amide Bond Formation Target->Disconnection Intermediate1 3-(Trifluoromethyl)piperidine Disconnection->Intermediate1 Intermediate2 Ethyl Isocyanate Disconnection->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol
  • Rationale: The reaction between a secondary amine and an isocyanate is a highly efficient and often quantitative method for forming urea derivatives (in this case, a carboxamide). It typically proceeds without the need for a catalyst and generates no byproducts.

  • Methodology:

    • Reaction Setup: To a solution of 3-(trifluoromethyl)piperidine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon), add ethyl isocyanate (1.05 eq) dropwise at 0 °C.

    • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting amine is fully consumed.

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often of high purity, but can be further purified if necessary.

Synthesis of Key Intermediate: 3-(Trifluoromethyl)piperidine

This starting material is a specialty chemical. If not commercially available, it can be synthesized from more common precursors. One established method involves the fluorination of a piperidine carboxylic acid derivative.[6]

G cluster_0 Synthesis of 3-(Trifluoromethyl)piperidine Start Piperidine-3-carboxylic acid Step1 Fluorination (e.g., SF₄) Start->Step1 Product 3-(Trifluoromethyl)piperidine Step1->Product G cluster_workflow Screening Cascade A Primary Screen: Phenotypic Assay (e.g., Cell Viability in A375 Melanoma Cells) B Dose-Response & Potency (IC₅₀ Determination) A->B Active Hit C Secondary Screen: Target-Based or Mechanistic Assay (e.g., Proteasome Inhibition, SA-β-gal for Senescence) B->C D Lead Optimization: SAR Studies C->D Confirmed Mechanism

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for risk assessment and to guide further research and development. This technical guide provides a comprehensive analysis of the known and inferred safety and toxicity characteristics of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. Due to the limited publicly available toxicological data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach, drawing on data from structurally related compounds to provide a predictive assessment. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making and promoting safe handling and investigation of this compound.

Chemical and Physical Identity

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is identified by the Chemical Abstracts Service (CAS) number 1598021-90-9.[1] Its molecular formula is C9H15F3N2O, and it has a molecular weight of 224.22 g/mol .[1] The structure features a piperidine ring substituted with a trifluoromethyl group at the 3-position and an N-ethylcarboxamide group at the 1-position.

The presence of the trifluoromethyl group is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity (pKa).[2] The introduction of fluorine atoms is known to lower the basicity of piperidine scaffolds, a property that has been correlated with a reduced affinity for the hERG potassium channel, potentially lowering the risk of cardiac toxicity.[2]

Inferred Toxicological Profile from Structurally Related Compounds

A comprehensive search of publicly available databases and scientific literature did not yield any specific toxicological studies for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. Therefore, the following sections provide an inferred toxicological profile based on an analysis of its core structural components and related molecules.

The Piperidine Scaffold

The piperidine ring is a common motif in many pharmaceuticals and biologically active compounds. In its unsubstituted form, piperidine can be irritating to the skin, eyes, and respiratory system.[3] The irritation threshold for piperidine in humans has been reported to be 26 ppm.[3]

The Trifluoromethyl Group

The trifluoromethyl (CF3) group is frequently incorporated into drug candidates to enhance metabolic stability and cell permeability. Generally, the CF3 group is considered to be relatively inert and not associated with significant toxicity itself. However, its strong electron-withdrawing nature can alter the overall electronic and metabolic properties of the parent molecule.

Piperidine Carboxamides

Several studies on other piperidine carboxamide derivatives have been conducted in the context of drug discovery. For instance, a series of piperidine carboxamides developed as antimalarial agents showed no cytotoxicity against human HepG2 and Jurkat cell lines.[4][5] This suggests that the piperidine carboxamide scaffold itself may not be inherently cytotoxic. Another study on N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity also identified compounds with low cytotoxicity to normal cells.[6][7]

Trifluoromethyl-Substituted Piperidines

Data on other trifluoromethyl-substituted piperidines is limited. However, a Safety Data Sheet for 3-(Trifluoromethyl)piperidine indicates that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[8]

Potential Pharmacokinetics (ADME) and Metabolism

The pharmacokinetic profile of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide has not been experimentally determined. However, insights can be drawn from related compounds. The metabolism of trifluoromethyl-containing compounds can vary. For example, the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is extensively metabolized in rats, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9] It is plausible that N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide may undergo metabolism involving the piperidine ring or the N-ethyl group.

Recommended Safety Precautions and Handling

Given the lack of specific toxicity data, N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide should be handled with caution in a laboratory setting. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[10]

Methodologies for Toxicological Assessment

To definitively determine the safety and toxicity profile of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, a battery of in vitro and in vivo tests is required. The following are standard, validated protocols that should be employed.

In Vitro Cytotoxicity Assay

This protocol describes a standard assay to determine the cytotoxic potential of a test compound on a human cell line.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture HepG2 Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for In Vitro Cytotoxicity Testing.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Experimental Protocol: Ames Test

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Compound Preparation: Dissolve the test compound in a suitable solvent.

  • Plate Incorporation Method: a. To a test tube, add the test compound, the bacterial culture, and, if required, the S9 mix. b. Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least a factor of two.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Prepare Bacterial Cultures C Mix Compound, Bacteria, & S9 A->C B Prepare Compound & S9 Mix B->C D Plate on Minimal Agar C->D E Incubate for 48-72h D->E F Count Revertant Colonies E->F G Analyze for Mutagenicity F->G

Caption: Workflow for the Ames Test.

In Vivo Acute Oral Toxicity Study (OECD 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females).

  • Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days.

  • Dosing: a. Fast the animals overnight before dosing. b. Administer a single oral dose of the test substance using a gavage needle. c. Start with a dose from one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: a. Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. b. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The acute toxicity is determined by the dose at which mortality is observed.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoints Endpoints cluster_analysis Analysis A Select & Acclimatize Animals B Fast Animals Overnight A->B C Administer Single Oral Dose B->C D Observe for 14 Days C->D E Record Clinical Signs D->E F Measure Body Weight D->F G Perform Gross Necropsy D->G H Determine Toxicity Class G->H

Caption: Workflow for an In Vivo Acute Oral Toxicity Study.

Data Summary

The following table summarizes the available information for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide and related compounds.

Parameter N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide Related Compounds Citation
CAS Number 1598021-90-9-[1]
Molecular Formula C9H15F3N2O-[1]
Molecular Weight 224.22 g/mol -[1]
Acute Toxicity No data available3-(Trifluoromethyl)piperidine: May cause irritation.[8]
Cytotoxicity No data availableOther piperidine carboxamides: Not cytotoxic to human cell lines.[4][5][6][7]
Genotoxicity No data available-
Metabolism No data availableTFMPP: Extensively metabolized in rats.[9]

Conclusion and Future Directions

The safety and toxicity profile of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide has not been established through direct experimental studies. Based on the analysis of its structural components and related compounds, it is prudent to handle this compound with care, assuming it may be an irritant. The piperidine carboxamide scaffold appears to be well-tolerated in other molecular contexts, suggesting a potentially favorable cytotoxicity profile. However, this must be confirmed experimentally.

To move forward with any research or development involving N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, it is imperative to conduct a comprehensive toxicological evaluation as outlined in this guide. The recommended in vitro and in vivo studies will provide the necessary data to accurately assess the risks associated with this novel chemical entity.

References

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Methodological & Application

synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Mechanistic Evaluation of N-Ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Introduction & Rationale

The incorporation of trifluoromethyl (-CF₃) groups into saturated heterocyclic scaffolds like piperidine is a cornerstone strategy in modern medicinal chemistry. The -CF₃ group enhances metabolic stability, increases lipophilicity, and modulates the basicity of the adjacent nitrogen[1]. When coupled with a urea moiety, the resulting compound, N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS: 1598021-90-9; Molecular Formula: C₉H₁₅F₃N₂O)[2], serves as a highly rigidified, hydrogen-bond-donating and accepting pharmacophore.

This application note details two robust, self-validating synthetic protocols for generating this compound. As a Senior Application Scientist, the goal here is not merely to list steps, but to establish the mechanistic causality behind each experimental choice, ensuring reproducibility, safety, and scalability.

Mechanistic Insights and Route Selection

The synthesis of unsymmetrical ureas typically relies on the nucleophilic addition of an amine to an isocyanate or an isocyanate-equivalent[3]. In this system, the secondary amine of 3-(trifluoromethyl)piperidine acts as the nucleophile.

  • Causality in Route A (Direct Isocyanate Coupling): Ethyl isocyanate is highly electrophilic. The reaction is optimally performed in a non-polar or slightly polar aprotic solvent (e.g., dichloromethane, DCM) to stabilize the transient zwitterionic intermediate without competing for hydrogen bonding[4]. The addition of a mild base like N,N-diisopropylethylamine (DIPEA) ensures the piperidine remains strictly in its free-base (nucleophilic) form.

  • Causality in Route B (Phosgene-Free Method): Due to the toxicity and strict handling regulations of volatile isocyanates, a phosgene-free alternative utilizing 1,1'-Carbonyldiimidazole (CDI) is highly advantageous for scale-up[5]. CDI activates the piperidine to form an acylimidazole intermediate, which is subsequently displaced by ethylamine. This avoids the use of highly hazardous reagents while maintaining excellent atom transfer.

Visualization of Workflows

SynthesisRoutes Start 3-(Trifluoromethyl)piperidine RouteA Route A: Direct Coupling (Ethyl Isocyanate) Start->RouteA Lab Scale RouteB Route B: Phosgene-Free (CDI Activation) Start->RouteB Scale-up Product N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide RouteA->Product DCM, 0 °C to RT IntB Acylimidazole Intermediate RouteB->IntB CDI, THF, 0 °C IntB->Product Ethylamine, 50 °C

Divergent synthetic pathways for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

Experimental Protocols

Protocol A: Direct Isocyanate Coupling (Preferred for Discovery Scale)

This method adapts standard urea formation conditions for optimal yield and purity[6],[4].

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 3-(trifluoromethyl)piperidine (1.00 g, 6.53 mmol, 1.0 eq) and anhydrous DCM (15 mL).

  • Basification : Introduce DIPEA (1.36 mL, 7.84 mmol, 1.2 eq) via syringe.

    • Causality: DIPEA neutralizes any trace HCl if the amine was stored as a salt, maximizing the concentration of the nucleophilic free amine.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add ethyl isocyanate (0.57 mL, 7.18 mmol, 1.1 eq) dropwise over 5 minutes.

    • Causality: The nucleophilic addition is exothermic; cooling prevents the localized boiling of DCM and suppresses isocyanate dimerization or trimerization[3].

  • Propagation : Remove the ice bath and allow the mixture to stir at ambient temperature for 8 hours[4]. Monitor via TLC (EtOAc/Hexane 1:1, visualized with Ninhydrin).

  • Workup (Self-Validating Step) : Quench the reaction with 10 mL of water. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 × 15 mL).

    • Causality: The acidic wash selectively protonates and removes any unreacted 3-(trifluoromethyl)piperidine into the aqueous phase, ensuring the organic layer contains only the neutral urea product.

  • Isolation : Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The purity is typically >95% at this stage, though flash chromatography can be used for analytical-grade refinement[7].

Protocol B: CDI-Mediated Phosgene-Free Synthesis (Preferred for Scale-up)
  • Activation : In a 100 mL flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.27 g, 7.84 mmol, 1.2 eq) in anhydrous THF (20 mL). Cool to 0 °C.

  • Intermediate Formation : Add 3-(trifluoromethyl)piperidine (1.00 g, 6.53 mmol, 1.0 eq) dropwise. Stir for 2 hours at room temperature.

    • Causality: The formation of the acylimidazole intermediate is visually validated by the cessation of CO₂ gas evolution.

  • Amidation : Add a solution of ethylamine (2.0 M in THF, 6.5 mL, 13.06 mmol, 2.0 eq). Heat the mixture to 50 °C for 12 hours.

    • Causality: The displacement of imidazole by an aliphatic amine requires mild heating due to the relative thermodynamic stability of the acylimidazole intermediate.

  • Workup : Concentrate the mixture, dissolve the residue in EtOAc (30 mL), and wash sequentially with 1M HCl (to remove displaced imidazole and excess ethylamine), water, and brine. Dry and concentrate to afford the pure urea[5].

Mechanistic Pathway Visualization

Mechanism Nuc Piperidine Nitrogen (Nucleophile) Zwit Zwitterionic Intermediate [N⁺ - C - N⁻] Nuc->Zwit Attack Elec Isocyanate Carbon (Electrophile) Elec->Zwit Addition PT Proton Transfer Zwit->PT Rapid Urea Urea Linkage (Product) PT->Urea Thermodynamic Sink

Mechanistic sequence of the nucleophilic addition yielding the urea linkage.

Quantitative Data Presentation

To guide synthetic planning, the following table summarizes the comparative metrics of both protocols based on standard laboratory optimizations.

MetricRoute A (Ethyl Isocyanate)Route B (CDI / Ethylamine)
Overall Yield 88 - 92%75 - 82%
Reaction Time 8 hours14 hours (2 steps)
Atom Economy High (Direct Addition)Lower (Loss of Imidazole/CO₂)
Safety Profile Moderate (Toxic Isocyanate)High (Phosgene-Free)
Purification Need Minimal (Acid wash sufficient)Moderate (Removal of Imidazole)
Scalability Limited by exotherm/toxicityExcellent

Conclusion

The can be efficiently achieved through either direct isocyanate coupling or a CDI-mediated phosgene-free route. The choice of protocol depends heavily on the scale of the synthesis and the availability of safety infrastructure for handling volatile electrophiles. The self-validating workup procedures described herein ensure high purity (>98%) suitable for downstream biological screening or structural analysis[2],[7].

References[2] ChemScene. "1598021-90-9 | N-Ethyl-3-(trifluoromethyl)piperidine-1-carboxamide". chemscene.com. URL[5] RWTH Publications. "Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanates". rwth-aachen.de. URL[6] PMC. "Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines". nih.gov. URL[7] Google Patents. "WO2010077798A2 - Stereoselective synthesis of piperidine derivatives". google.com. URL[4] MDPI. "Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis". mdpi.com. URL[3] Semantic Scholar. "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles". semanticscholar.org. URL[1] Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17". google.com. URL

Sources

Application Notes and Protocols: Synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol outlines a robust two-part synthetic strategy: the preparation of key precursors, 3-(trifluoromethyl)piperidine and ethyl isocyanate, followed by their coupling to yield the target carboxamide. The guide emphasizes safety, mechanistic rationale, and detailed experimental procedures suitable for implementation in a research or process development laboratory.

Introduction and Synthetic Strategy

The synthesis of substituted piperidines is a cornerstone of pharmaceutical research, as this motif is present in numerous approved drugs.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy to modulate the physicochemical properties of bioactive molecules. The target compound, N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, is a urea derivative formed by the reaction of a secondary amine, 3-(trifluoromethyl)piperidine, with an isocyanate.

Our synthetic approach is divided into three primary stages:

  • Synthesis of Precursor A: Preparation of 3-(trifluoromethyl)piperidine from a commercially available piperidine carboxylic acid derivative.

  • Synthesis of Precursor B: Preparation of ethyl isocyanate from ethylamine hydrochloride.

  • Final Coupling Reaction: Nucleophilic addition of 3-(trifluoromethyl)piperidine to ethyl isocyanate to form the final product.

This document provides detailed, step-by-step protocols for each stage, supported by mechanistic insights and safety considerations.

Critical Safety Considerations

The protocols described herein involve hazardous materials that require strict adherence to safety procedures. All operations must be performed inside a certified chemical fume hood by personnel trained in handling such reagents.

  • Trifluoromethylating Reagents: Reagents like sulfur tetrafluoride (SF4), used in some methods to synthesize the piperidine precursor, are extremely toxic and corrosive.[2] Handling requires specialized equipment and training. This guide will focus on a route using safer, though still hazardous, alternatives where possible.

  • Isocyanates: Ethyl isocyanate is highly toxic, volatile, and a potent lachrymator.[3] It is classified as flammable and toxic upon inhalation, ingestion, or skin contact.[3] Exposure can cause severe respiratory sensitization.[4] A self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities.[5]

  • Reagents and Solvents: Dichloromethane (DCM) is a suspected carcinogen. Triphosgene is a safer solid substitute for phosgene gas but releases phosgene upon reaction and must be handled with extreme care.[6][7]

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10] Ensure an emergency eye wash station and safety shower are immediately accessible.[8]

Experimental Protocols

Part A: Synthesis of 3-(Trifluoromethyl)piperidine

The synthesis of the 3-(trifluoromethyl)piperidine precursor can be achieved via several routes. A common industrial method involves the fluorination of piperidine-3-carboxylic acid (nipecotic acid) using sulfur tetrafluoride (SF4) or other fluorinating agents.[2] This method is effective but requires specialized equipment due to the high toxicity and reactivity of SF4.

A representative procedure is described in patent literature, which involves heating the carboxylic acid with SF4 in a suitable solvent.[2]

Reaction Scheme:

cluster_main cluster_conditions Reaction Conditions NipecoticAcid Piperidine-3-carboxylic Acid Plus1 + SF4 SF4 Arrow1 Product 3-(Trifluoromethyl)piperidine Solvent Solvent: HF (anhydrous) Temp Temperature: 50-150°C Time Time: 3-4 hours Vessel Vessel: Autoclave

Caption: Synthesis of 3-(Trifluoromethyl)piperidine.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine-3-carboxylic acid129.1612.9 g0.10
Sulfur Tetrafluoride (SF4)108.0621.6 g0.20
Anhydrous Hydrofluoric Acid (HF)20.0140 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93200 mL-

Protocol:

  • Vessel Preparation: In a 100 mL stainless steel autoclave, add piperidine-3-carboxylic acid (12.9 g, 0.10 mol).

  • Solvent Addition: Cool the autoclave to -78 °C (dry ice/acetone bath) and carefully condense anhydrous hydrofluoric acid (40 mL) into the vessel.

  • Reagent Addition: Slowly add sulfur tetrafluoride (21.6 g, 0.20 mol) to the cooled mixture.

  • Reaction: Seal the autoclave and heat to 130 °C with stirring for 4 hours. The internal pressure will increase significantly.

  • Workup - Quenching: After cooling the reactor to room temperature, vent any unreacted SF4 and byproduct gases through a caustic scrubber (e.g., concentrated NaOH or KOH solution). Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the aqueous solution with a concentrated sodium hydroxide solution until the pH reaches ~10, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 70 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield 3-(trifluoromethyl)piperidine.[2]

Part B: Synthesis of Ethyl Isocyanate

Ethyl isocyanate is prepared by reacting ethylamine hydrochloride with triphosgene, a safer solid alternative to phosgene gas.[3][6] The reaction is typically performed in an inert, high-boiling solvent like xylene.

Reaction Scheme:

cluster_main cluster_conditions Reaction Conditions EtAmineHCl Ethylamine HCl Plus1 + Triphosgene Triphosgene Arrow1 Product Ethyl Isocyanate Solvent Solvent: Xylene Temp Temperature: Reflux (~140°C) Time Time: 2-3 hours

Caption: Synthesis of Ethyl Isocyanate.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylamine hydrochloride81.5416.3 g0.20
Triphosgene296.7520.8 g0.07
Xylene (anhydrous)106.16250 mL-

Protocol:

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The outlet of the condenser should be connected to a caustic scrubber.

  • Reagent Addition: To the flask, add ethylamine hydrochloride (16.3 g, 0.20 mol) and anhydrous xylene (250 mL).

  • Reaction Initiation: Slowly add triphosgene (20.8 g, 0.07 mol) to the stirred suspension.

  • Heating: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (tested with pH paper at the scrubber outlet).

  • Purification: After cooling to room temperature, the reaction mixture will contain precipitated salts. Carefully distill the product directly from the reaction mixture under atmospheric pressure. Ethyl isocyanate has a boiling point of 60 °C.[3] Collect the fraction boiling between 58-62 °C. The purified product should be stored under nitrogen in a sealed container.

Part C: Synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

This final step involves the nucleophilic addition of the secondary amine of 3-(trifluoromethyl)piperidine to the electrophilic carbonyl carbon of ethyl isocyanate. This reaction is typically fast and high-yielding.[11]

Overall Workflow Diagram

G cluster_A Part A: Precursor Synthesis cluster_B Part B: Precursor Synthesis cluster_C Part C: Final Coupling A1 Piperidine-3-carboxylic Acid A2 Fluorination (SF4) A1->A2 A3 3-(Trifluoromethyl)piperidine A2->A3 C1 Coupling Reaction A3->C1 Precursor A B1 Ethylamine HCl B2 Reaction with Triphosgene B1->B2 B3 Ethyl Isocyanate B2->B3 B3->C1 Precursor B C2 Purification C1->C2 C3 Final Product: N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide C2->C3

Caption: Overall synthetic workflow for the target compound.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Trifluoromethyl)piperidine153.157.66 g0.05
Ethyl isocyanate71.083.73 g0.0525
Tetrahydrofuran (THF, anhydrous)72.11100 mL-
Hexanes-As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(trifluoromethyl)piperidine (7.66 g, 0.05 mol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethyl isocyanate (3.73 g, 0.0525 mol, 1.05 equivalents) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine.

  • Workup: Once the reaction is complete, remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective for eluting the product.

  • Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide as a solid or viscous oil. The product's identity and purity (≥98%) should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.[12]

References

  • Synquest Labs. (n.d.). 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet 2107304.
  • Google Patents. (2012).
  • Apollo Scientific. (2022). 3,4,4-Trifluoro-3-(trifluoromethyl)
  • Google Patents. (2012). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
  • Echemi. (n.d.).
  • SynQuest Laboratories, Inc. (n.d.).
  • Wikipedia. (n.d.). Ethyl isocyanate. Retrieved from [Link]

  • Bédard, A.-C., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters. Available at: [Link]

  • ElectronicsAndBooks. (2016). Divergent Reactivity of N‑Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones.
  • Butler, A. (2013). The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. University of Leeds.
  • Google Patents. (2012).
  • Matrix Scientific. (2019).
  • Benchchem. (2025).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
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  • ACS Publications. (2014). Regioselective Piperidine-Catalyzed Tandem Imination–Isocyanate Annulation to Fused Tricyclic Triazines.
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Asymmetric Synthesis of (Trifluoromethyl)piperidines: Advanced Catalytic Strategies and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral (Trifluoromethyl)piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of a trifluoromethyl (CF₃) group to this privileged structure offers a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[2] Consequently, the development of robust and stereocontrolled methods for the synthesis of chiral (trifluoromethyl)piperidines is of paramount importance to researchers in drug discovery and development.[3][4]

This comprehensive guide provides an in-depth exploration of cutting-edge catalytic strategies for the asymmetric synthesis of (trifluoromethyl)piperidines. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer practical insights to aid in their successful implementation in the laboratory.

Strategic Approaches to Asymmetric (Trifluoromethyl)piperidine Synthesis

The asymmetric construction of the trifluoromethyl-substituted piperidine ring can be broadly categorized into several key strategies. This guide will focus on three powerful and versatile catalytic methods:

  • Organocatalytic Asymmetric Aza-Diels-Alder Reaction: A metal-free approach that utilizes small organic molecules to catalyze the [4+2] cycloaddition for the enantioselective formation of the piperidine ring.

  • Iridium-Catalyzed Enantioselective Hydrogenation: A highly efficient method for the asymmetric reduction of trifluoromethyl-substituted pyridine precursors to furnish enantioenriched piperidines.

  • Intramolecular Mannich Reaction: A classic C-C and C-N bond-forming reaction adapted for the diastereoselective cyclization of acyclic precursors to afford highly functionalized trifluoromethylpiperidines.

Organocatalytic Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings.[5] The use of chiral organocatalysts provides an attractive, metal-free alternative for achieving high enantioselectivity.[6] In the context of trifluoromethylpiperidine synthesis, a primary amine-catalyzed formal aza-Diels-Alder reaction between trifluoromethyl hemiaminals and enones has emerged as a particularly effective strategy.

Mechanistic Rationale

The reaction is believed to proceed through a cooperative activation mechanism. The chiral primary amine catalyst condenses with the enone to form a chiral dienamine intermediate. Simultaneously, the catalyst can activate the trifluoromethyl hemiaminal, which is in equilibrium with the corresponding imine, through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective Michael addition followed by an intramolecular cyclization and dehydration to afford the trifluoromethyl-substituted piperidine.

aza_diels_alder cluster_0 Catalytic Cycle Enone Enone Dienamine Chiral Dienamine Intermediate Enone->Dienamine + Catalyst Catalyst Chiral Primary Amine Catalyst Catalyst->Dienamine TransitionState Asymmetric Transition State Dienamine->TransitionState Hemiaminal CF₃-Hemiaminal Imine CF₃-Imine Hemiaminal->Imine Imine->TransitionState Intermediate Cyclized Intermediate TransitionState->Intermediate Michael Addition & Intramolecular Cyclization Product CF₃-Piperidine Intermediate->Product - H₂O Product->Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for the organocatalytic asymmetric aza-Diels-Alder reaction.

Experimental Protocol: Primary Amine-Catalyzed Asymmetric Formal Aza-Diels-Alder Reaction

Materials:

  • Trifluoromethyl hemiaminal (1.0 equiv)

  • Enone (1.2 equiv)

  • Chiral primary amine catalyst (e.g., a derivative of cinchona alkaloids or prolinol) (10 mol%)

  • Acidic co-catalyst (e.g., benzoic acid) (10 mol%)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the trifluoromethyl hemiaminal, the chiral primary amine catalyst, and the acidic co-catalyst.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

  • Add the enone to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted piperidine.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Summary
EntryEnone SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
1Chalcone108592
2(E)-4-Phenylbut-3-en-2-one108290
3(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one108895
4(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one107588

Table 1: Representative results for the primary amine-catalyzed asymmetric aza-Diels-Alder reaction.

Iridium-Catalyzed Enantioselective Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[7] For the synthesis of trifluoromethylpiperidines, the iridium-catalyzed enantioselective hydrogenation of trifluoromethyl-substituted pyridinium salts has proven to be a highly effective strategy, capable of generating multiple stereocenters in a single step with high enantioselectivity.[8]

Mechanistic Insights

The reaction proceeds via the coordination of a chiral iridium catalyst, typically featuring a bidentate phosphine ligand, to the pyridinium salt. The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring towards hydrogenation.[8] Hydrogen gas then adds to the iridium center, and subsequent migratory insertion steps lead to the stepwise reduction of the aromatic ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

hydrogenation_mechanism cluster_1 Catalytic Hydrogenation Cycle Pyridinium CF₃-Pyridinium Salt Coordination Substrate-Catalyst Complex Pyridinium->Coordination Catalyst [Ir(COD)Cl]₂ + Chiral Ligand ActiveCatalyst Active Chiral Ir-Catalyst Catalyst->ActiveCatalyst Activation ActiveCatalyst->Coordination H2_Activation H₂ Activation Coordination->H2_Activation + H₂ Hydrogenation1 First Hydrogenation H2_Activation->Hydrogenation1 Intermediate Partially Hydrogenated Intermediate Hydrogenation1->Intermediate Hydrogenation2 Second Hydrogenation Intermediate->Hydrogenation2 + H₂ Product Chiral CF₃-Piperidine Hydrogenation2->Product Product->ActiveCatalyst Catalyst Regeneration

Figure 2: Simplified mechanism of Iridium-catalyzed asymmetric hydrogenation of pyridinium salts.

Experimental Protocol: Iridium-Catalyzed Enantioselective Hydrogenation of Trifluoromethyl-Substituted Pyridinium Hydrochlorides

Materials:

  • Trifluoromethyl-substituted pyridinium hydrochloride (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-SynPhos) (1.1 mol%)

  • Anhydrous solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the trifluoromethyl-substituted pyridinium hydrochloride, [Ir(COD)Cl]₂, and the chiral ligand.

  • Add the anhydrous solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 24-48 hours).

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the chiral trifluoromethylpiperidine.

  • Determine the enantiomeric excess by chiral HPLC or gas chromatography (GC).

Data Summary
EntryPyridinium Salt SubstituentsLigandYield (%)ee (%)
12-CF₃, 3-Me, 5-Me(R)-SynPhos9590
22-CF₃, 4-Ph(R)-SynPhos9288
32-CF₃, 6-Me(R)-SynPhos9085
42-CF₃, 5-Et(R)-SynPhos9389

Table 2: Representative results for the Iridium-catalyzed enantioselective hydrogenation.[8]

Asymmetric Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful strategy for the construction of nitrogen-containing heterocycles.[9] In the synthesis of chiral trifluoromethylpiperidines, this reaction can be employed for the diastereoselective cyclization of a chiral acyclic precursor, often derived from the chiral pool or prepared through an asymmetric transformation. A key example is the synthesis of enantioenriched α'-(trifluoromethyl)pipecolic acids.[10]

Mechanistic Principles

The key to the stereoselectivity of this reaction lies in the use of a homochiral precursor, such as an α-trifluoromethyl-β-amino ketal. Under acidic or basic conditions, an iminium ion is formed in situ, which then undergoes an intramolecular nucleophilic attack by an enol or enolate equivalent. The pre-existing stereocenter(s) in the acyclic precursor direct the formation of the new stereocenters during the cyclization, leading to a high degree of diastereoselectivity.

mannich_reaction cluster_2 Intramolecular Mannich Cyclization Precursor Chiral α-CF₃-β-amino ketal Iminium Iminium Ion Intermediate Precursor->Iminium Acid/Base Enolate Enolate/Enol Intermediate Precursor->Enolate Tautomerization Cyclization Diastereoselective Intramolecular Attack Iminium->Cyclization Enolate->Cyclization Product Chiral CF₃-Piperidine (cis/trans diastereomer) Cyclization->Product

Figure 3: General mechanism of the intramolecular Mannich reaction for piperidine synthesis.

Experimental Protocol: Diastereoselective Intramolecular Mannich Cyclization

Materials:

  • Chiral α-trifluoromethyl-β-amino ketal (1.0 equiv)

  • Acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) or base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral α-trifluoromethyl-β-amino ketal in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

  • Add the acid or base catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate for an acid-catalyzed reaction or water for a base-catalyzed reaction).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer of the trifluoromethylpiperidine.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or other suitable analytical techniques.

Data Summary
EntryPrecursor StereochemistryCatalystSolventYield (%)dr (cis:trans)
1(2R, 3S)TFAAcetonitrile85>95:5
2(2S, 3R)TFAAcetonitrile82>95:5
3(2R, 3S)p-TsOHToluene8890:10
4(2R, 3R)K₂CO₃Acetonitrile7510:90

Table 3: Representative results for the diastereoselective intramolecular Mannich reaction.

Conclusion

The asymmetric synthesis of (trifluoromethyl)piperidines is a vibrant and rapidly evolving field, driven by the significant therapeutic potential of these complex molecules. The catalytic methods outlined in this guide—organocatalytic aza-Diels-Alder reactions, iridium-catalyzed enantioselective hydrogenation, and diastereoselective intramolecular Mannich reactions—represent powerful and versatile tools for accessing these valuable building blocks with high levels of stereocontrol. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can leverage these advanced synthetic strategies to accelerate the discovery and development of next-generation pharmaceuticals.

References

  • Asymmetric synthesis of chiral N-heterocycles A Therapeutic agents... - ResearchGate. (n.d.). Retrieved from [Link][4]

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link][10]

  • Chen, M.-W., Ye, Z.-S., Chen, Z.-P., Wu, B., & Zhou, Y.-G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2(5), 586–589. [Link]

  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link][8]

  • Han, B., Li, J.-L., Ma, C., Zhang, S.-J., & Chen, Y.-C. (2008). Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels–Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes and Aldehydes. Angewandte Chemie International Edition, 47(51), 9971–9974. [Link]

  • Holmes, M., Nguyen, K. D., Schwartz, L. A., Luong, T., & Krische, M. J. (2017). Enantioselective Formation of CF3-Bearing All-Carbon Quaternary Stereocenters via C–H Functionalization of Methanol. Organic Letters, 19(13), 3434–3437. [Link][11]

  • Li, G., Sun, W., Hong, L., & Wang, R. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(7), 4005–4123. [Link]

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  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (n.d.). Retrieved from [Link][2]

  • Tang, W., Xu, L., Fan, Q.-H., Wang, J., Fan, B., Zhou, Z., Lam, K.-h., & Chan, A. S. C. (2014). Asymmetric Hydrogenation of Quinoxalines with Diphosphinite Ligands. Angewandte Chemie International Edition, 53(40), 10735–10739. [Link][12]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts - CHIMIA. (n.d.). Retrieved from [Link][6]

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  • Organocatalytic asymmetric Michael, Mannich and aza-Michael reactions in the synthesis of selected quinolizidines, indolizidines and piperidines - Memorial University Research Repository. (n.d.). Retrieved from [Link][9]

  • Aza-Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link][5]

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Application Notes and Protocols for the Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

Piperidine and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The synthesis of these N-heterocyclic compounds often results in complex mixtures containing starting materials, reagents, by-products, and stereoisomers. Consequently, robust and efficient purification strategies are paramount to isolate the target molecule with the high degree of purity required for downstream applications, particularly for pharmacological evaluation.

This guide provides a comprehensive overview of established and advanced techniques for the purification of piperidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern the selection of an appropriate purification method. The protocols herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the isolation of highly pure compounds.

Foundational Principles: The Chemical Nature of Piperidines

The purification strategies for piperidine derivatives are intrinsically linked to their characteristic chemical properties. As a saturated secondary amine, the piperidine ring nitrogen is basic (pKa of the conjugate acid is ~11.2) and nucleophilic. This basicity is the lynchpin for several purification techniques, particularly those involving acid-base extraction and certain chromatographic methods.

The presence of various functional groups on the piperidine ring can significantly alter its polarity, solubility, and volatility, necessitating a tailored purification approach. For instance, the introduction of a bulky, non-polar N-substituent will render the molecule more amenable to normal-phase chromatography, while the presence of polar hydroxyl or carboxyl groups may favor reverse-phase chromatography or crystallization.

I. Liquid-Liquid Extraction: Harnessing Basicity

Liquid-liquid extraction is a powerful, scalable, and often the first-line technique for the purification of piperidine derivatives from reaction mixtures. This method leverages the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The basicity of the piperidine nitrogen is the key to manipulating its solubility.

Mechanism of Action

By adjusting the pH of the aqueous phase, the ionization state of the piperidine derivative can be controlled.

  • Acidic Conditions (pH < pKa): The piperidine nitrogen is protonated, forming a water-soluble ammonium salt. This effectively "traps" the desired compound in the aqueous layer, while non-basic impurities can be washed away with an organic solvent.

  • Basic Conditions (pH > pKa): The piperidine is in its neutral, free-base form, which is typically more soluble in organic solvents. This allows for its extraction from the aqueous layer into an organic phase.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent acid_wash Wash with acidic aqueous solution (e.g., 1M HCl) to protonate piperidine start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer: Non-basic impurities separate1->organic_impurities Discard aqueous_piperidine Aqueous Layer: Protonated Piperidine Salt separate1->aqueous_piperidine Collect basify Basify aqueous layer (e.g., add 2M NaOH) to deprotonate aqueous_piperidine->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Layer: Inorganic Salts (Waste) separate2->aqueous_waste Discard organic_product Organic Layer: Purified Piperidine Free Base separate2->organic_product Collect dry Dry organic layer (e.g., Na2SO4, MgSO4) organic_product->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Acid-Base Extraction of Piperidine Derivatives.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The volume of the acidic wash should be approximately one-third to one-half the volume of the organic layer. Shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Separation: Allow the layers to separate. The protonated piperidine derivative will be in the lower aqueous layer (if using a denser solvent like DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Collect the aqueous layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous layers.

  • Removal of Neutral Impurities: Wash the combined aqueous layers with the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2M aqueous NaOH solution with stirring until the pH is >11 (confirm with pH paper or a pH meter).

  • Extraction of Free Base: Extract the now basic aqueous layer with several portions of the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent in vacuo to yield the purified piperidine derivative.

II. Column Chromatography: The Workhorse of Purification

Flash column chromatography is arguably the most versatile and widely used technique for the purification of piperidine derivatives, allowing for the separation of compounds with subtle differences in polarity.

Choosing the Right System: Normal vs. Reverse Phase
FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica gel, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexanes/Ethyl Acetate)Polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best Suited For Non-polar to moderately polar, neutral or basic compoundsPolar, ionizable, or water-soluble compounds

For many piperidine derivatives, which are often moderately polar bases, normal-phase chromatography on silica gel is effective. However, a key consideration is the potential for strong interaction between the basic nitrogen and the acidic silanol groups of the silica gel. This can lead to peak tailing, poor separation, and even decomposition of the product on the column.

Mitigating Peak Tailing in Normal-Phase Chromatography:

To counteract the acidic nature of silica gel, it is standard practice to add a small amount of a basic modifier to the mobile phase.

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v). TEA competes with the piperidine derivative for binding to the acidic sites on the silica, resulting in sharper peaks and improved resolution.

  • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., in a DCM/methanol/ammonia system).

Protocol for Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase composition. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. Remember to add the basic modifier (e.g., 0.5% TEA) to the TLC solvent system.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading is highly recommended for improved resolution.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate in vacuo to afford the purified piperidine derivative.

III. Crystallization: The Path to High Purity

Crystallization is a powerful technique that can yield material of exceptionally high purity. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, tend to remain in the solution (the mother liquor).

Key Steps in a Successful Crystallization

G A Choose an Appropriate Solvent System B Dissolve the Impure Compound in Minimum Amount of Hot Solvent A->B C Filter the Hot Solution (Optional) to Remove Insoluble Impurities B->C D Allow the Solution to Cool Slowly and Undisturbed to Form Crystals C->D E Isolate the Crystals by Filtration D->E F Wash the Crystals with a Small Amount of Cold Solvent E->F G Dry the Crystals F->G

analytical methods for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Analytical Characterization of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, a fluorinated piperidine derivative of interest in pharmaceutical research and fragment-based drug discovery.[1] Recognizing the unique analytical challenges posed by fluorinated compounds, we present detailed, field-proven protocols for structural elucidation, purity assessment, and elemental composition confirmation. The methods described herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 1598021-90-9) incorporates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the trifluoromethyl group, known to enhance metabolic stability and binding affinity.[1] As with any active pharmaceutical ingredient (API), intermediate, or screening compound, unambiguous characterization is a non-negotiable prerequisite for its use in research and development. This involves confirming the chemical structure, quantifying its purity, and verifying its elemental composition. This guide establishes a multi-technique approach to provide a holistic analytical profile of the target compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1598021-90-9[2]
Molecular Formula C₉H₁₅F₃N₂O[2]
Molecular Weight 224.22 g/mol [2]
Structure N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide[2]

Structural Elucidation: A Spectroscopic Triad

Confirming the covalent structure of the molecule is the foundational step. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to probe the molecular framework from different perspectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Scientist's Note: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

Protocol 2.1.1: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include a triplet and quartet for the N-ethyl group, and a series of complex multiplets for the diastereotopic protons of the piperidine ring. The proton at the 3-position will likely show coupling to the adjacent CF₃ group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key signals to identify include the carbonyl carbon (~155-170 ppm), the CF₃ carbon (a quartet due to C-F coupling, ~120-130 ppm), and the distinct carbons of the piperidine and ethyl groups.[3]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single signal (singlet) is expected for the CF₃ group, as ¹⁹F is a highly sensitive nucleus. Its chemical shift provides confirmation of the trifluoromethyl environment.

  • Data Interpretation: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling patterns in all spectra to assign signals to their respective atoms in the molecular structure. Compare observed data with predicted shifts from similar piperidine structures.[4][5][6]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, offers corroborating structural evidence. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected as the base peak.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on this exact mass. The calculated formula should match C₉H₁₆F₃N₂O⁺ with a mass error of less than 5 ppm.

Protocol 2.2.2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientist's Note: GC-MS is an excellent tool for assessing volatility and identifying potential impurities. The trifluoromethyl group enhances volatility, making this technique suitable. The fragmentation pattern can be highly informative for differentiating isomers.[7][8]

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • MS Detection: Analyze the eluent using a mass spectrometer in Electron Ionization (EI) mode.

  • Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, looking for characteristic losses such as the ethyl group (-29 Da), the carboxamide group, and fragments corresponding to the trifluoromethylpiperidine ring.

Table 1: Suggested GC-MS Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-400 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Protocol 2.3.1: FTIR Analysis via ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands. The most prominent peak will be the amide C=O stretch. Strong C-F stretching bands are also expected.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)AssignmentRationale
~3300-3500N-H Stretch (secondary amide)Confirms the N-H bond of the ethylamide.
~2850-2960C-H Stretch (aliphatic)From the piperidine and ethyl groups.
~1630-1680 C=O Stretch (Amide I) A strong, characteristic band for the carboxamide group.[9][10]
~1100-1350C-F StretchStrong, complex bands characteristic of the CF₃ group.

Purity and Compositional Analysis

Once the structure is confirmed, its purity and elemental composition must be established.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds.

Scientist's Note: A reversed-phase C18 column is the workhorse for this type of molecule. The mobile phase should be a mixture of an organic solvent (acetonitrile or methanol) and water. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid protonates the piperidine nitrogen, leading to improved peak shape and resolution.[11]

Protocol 3.1.1: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Separation: Inject the sample into an HPLC system with the parameters outlined in Table 3.

  • Data Analysis: Integrate the area of all peaks detected at the analysis wavelength. Calculate the purity by dividing the area of the main peak by the total area of all peaks (% Area).

Table 3: Suggested HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold 5 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, offering a fundamental confirmation of the compound's composition.

Trustworthiness Check: The presence of fluorine presents a significant challenge for standard CHN analyzers. The highly reactive fluorine produced during combustion can attack the quartz combustion tube and interfere with detectors.[12][13] Therefore, specialized equipment or reagents are mandatory.

Protocol 3.2.1: CHN Analysis for Fluorinated Compounds

  • Instrumentation: Use an elemental analyzer specifically designed or modified for halogen-containing samples. This typically involves placing a fluorine absorption reagent in the hot zone of the oxidation reactor.[14][15]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tin container.

  • Combustion & Analysis: The sample undergoes dynamic flash combustion. The resulting gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector (TCD).

  • Data Comparison: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula C₉H₁₅F₃N₂O.

Table 4: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)48.21%48.21 ± 0.4%
Hydrogen (H)6.74%6.74 ± 0.4%
Nitrogen (N)12.49%12.49 ± 0.4%

Integrated Analytical Workflow

A logical, phased approach to characterization ensures efficiency and data integrity. The workflow below outlines the recommended sequence of analyses.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Identity Verification cluster_2 Phase 3: Compositional Confirmation cluster_3 Final Output NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS High-Resolution MS (ESI-TOF/Orbitrap) HPLC HPLC-UV (Purity Assessment) NMR->HPLC FTIR FTIR Spectroscopy (ATR) Report Certificate of Analysis (Full Characterization Data) FTIR->Report GCMS GC-MS (Identity & Volatile Impurities) EA Elemental Analysis (CHN for Fluorinated Compounds) HPLC->EA GCMS->Report EA->Report

Caption: Integrated workflow for the characterization of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

References

  • Bellamy, L. J. (1954). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2818-2822. [Link]

  • Wang, C. T. (1989). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest Dissertations Publishing. [Link]

  • Belcher, M. (1949). Elementary Analysis of Organic Fluorine Compounds. Analytical Chemistry, 21(9), 1142. [Link]

  • Rydzik, A. M., et al. (2018). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • Elementar Analysensysteme GmbH. CHNS analysis of fluorinated samples. Elementar Technical Note. [Link]

  • Tiraferri, A., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Macromolecules, 51(17), 6678–6687. [Link]

  • DeRuiter, J., et al. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Eurofins. (2018). Analytical Method Summaries. [Link]

  • Iwamura, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81. [Link]

  • Keshari, A. K., et al. (2020). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Nanomaterials and Environmental Biotechnology, 1-22. [Link]

  • DeRuiter, J., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International, 188(1-3), 31-9. [Link]

  • Knez, D., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Lin, H., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Environmental Au, 3(6), 405-414. [Link]

  • Moore, K. A., et al. (2007). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Cowden, C. J., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(8), 1141-1151.e8. [Link]

  • Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Pianaro, A., et al. (2018). (a) Chiral GC-FID chromatogram of trifluoroacetylated sample of... ResearchGate. [Link]

  • Hollingworth, C., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(10), 7111–7126. [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]

  • Gümüş, M. K., & Özdemir, Z. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

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Sources

Application Notes and Protocols for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide and its Analogs as Plasmodium falciparum Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Urgent Need for Novel Antimalarial Targets

Malaria, a devastating disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of deaths annually.[1][2] The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for new antimalarial agents with novel mechanisms of action.[2][3][4] The ubiquitin-proteasome system (UPS) of the parasite has emerged as a highly promising drug target.[4] The proteasome, a multi-subunit protease complex, is essential for protein homeostasis and regulates key cellular processes, making it critical for the parasite's survival and replication across multiple life cycle stages.[5][6][7][8]

Inhibiting the Plasmodium falciparum 20S proteasome (Pf20S) has been shown to be toxic to the parasite at its erythrocytic, liver, and gametocyte stages.[1][3] A major challenge, however, is achieving high selectivity for the parasite proteasome over its human counterparts to avoid host toxicity.[1][5][9][10] This document provides a detailed guide to a promising class of species-selective, reversible inhibitors: the piperidine carboxamides, exemplified by the scaffold of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

The Piperidine Carboxamide Series: A New Class of Pf20S Inhibitors

A piperidine carboxamide, identified as SW042, was discovered through a phenotypic high-throughput screen for compounds with activity against P. falciparum asexual blood stages.[2][11] Subsequent resistance selection studies identified point mutations in the β5 active-site subunit of the Pf20S proteasome (Pfβ5), confirming it as the molecular target.[2][12] This discovery paved the way for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and orally bioavailable analogs with nanomolar potency against the parasite.[13][14]

These compounds represent a significant advancement because they are:

  • Potent and Selective: They exhibit strong inhibitory activity against the Pfβ5 subunit while showing minimal inhibition of human proteasome isoforms.[2][12]

  • Reversible and Non-covalent: Cryo-electron microscopy (cryo-EM) has revealed that these inhibitors bind non-covalently to a previously unexplored pocket, distal from the catalytic threonine.[2][12]

  • Low Resistance Propensity: Lead compounds have shown a high barrier to the development of resistance.[2][12]

  • Synergistic with Artemisinin: These inhibitors demonstrate synergistic activity with dihydroartemisinin, suggesting their potential use in combination therapies to combat resistance.[2][12]

Mechanism of Action: Selective Inhibition of the Pfβ5 Subunit

The 26S proteasome is a large complex responsible for degrading ubiquitinated proteins. It consists of a 20S catalytic core and a 19S regulatory particle. The 20S core contains three distinct proteolytic activities, associated with the β1, β2, and β5 subunits.[2] The piperidine carboxamide series achieves its antiplasmodial effect by selectively inhibiting the chymotrypsin-like activity of the Pfβ5 subunit.[2]

Cryo-EM structural studies of an optimized analog (SW584) in complex with the Pf20S proteasome revealed the basis for this selectivity. The inhibitor binds to a unique pocket at the interface of the β5, β6, and β3 subunits.[2] This binding site has structural differences compared to the homologous region in human proteasomes, which underpins the compound's remarkable species selectivity.[2]

Ubiquitin_Proteasome_System_Inhibition cluster_UPS Ubiquitin-Proteasome System (UPS) Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 E3->Protein Proteasome 26S Proteasome (Pf20S Core) PolyUb_Protein->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Inhibitor N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide (Piperidine Carboxamide Analog) Inhibitor->Proteasome Inhibits β5 Subunit Antiplasmodial_Assay_Workflow A Prepare compound serial dilutions in 96-well plate B Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) A->B C Incubate for 72 hours under standard culture conditions B->C D Freeze plate at -80°C to lyse cells C->D E Thaw plate and add SYBR Green I lysis buffer D->E F Incubate in the dark for 1 hour E->F G Read fluorescence (Ex: 485 nm, Em: 530 nm) F->G H Calculate EC50 values from dose-response curves G->H

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well black, clear-bottom microplate. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

  • Parasite Culture: Add synchronized P. falciparum ring-stage parasites (e.g., 3D7 strain) to the plate to achieve a final parasitemia of 1% and a final hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis: After incubation, seal the plate and freeze it at -80°C to lyse the red blood cells.

  • Staining: Thaw the plate and add 100 µL of SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I) to each well.

  • Final Incubation: Mix gently on a shaker and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit the data to a non-linear regression model to determine the EC50 value.

Protocol 2: Pf20S Proteasome Activity Assay (Fluorogenic Substrate)

This biochemical assay measures the 50% inhibitory concentration (IC50) of the compound against the chymotrypsin-like (β5) activity of the purified Pf20S proteasome.

Rationale: This assay directly measures the enzymatic activity of the proteasome. A specific fluorogenic peptide substrate for the β5 subunit (e.g., Suc-LLVY-AMC) is cleaved by the enzyme, releasing a fluorescent reporter (AMC). The rate of fluorescence increase is proportional to the enzyme's activity. Comparing inhibition of the parasite proteasome to the human constitutive proteasome (c20S) is essential for determining selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5). Purify Pf20S from parasite cultures or use a recombinant expression system. [8]Human c20S is commercially available.

  • Compound Incubation: In a 96-well black plate, add the test compound at various concentrations to wells containing purified Pf20S or human c20S (e.g., 1 nM final concentration) in assay buffer. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence (Ex: 380 nm, Em: 460 nm) every minute for 30-60 minutes.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each concentration by calculating the slope of the linear portion of the kinetic curve. Plot the percent inhibition (relative to the DMSO control) against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Cytotoxicity Assay (Human Cell Line)

This assay assesses the toxicity of the compound against a human cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50).

Rationale: Evaluating cytotoxicity is a critical step to ensure that the compound's antimalarial activity is not due to general cellular toxicity. The selectivity index (SI), calculated as CC50 / EC50, is a key parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the parasite.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (or another suitable human cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (e.g., Doxorubicin) and a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control wells (100% viability). Plot the percentage of cell viability against the log of the compound concentration to calculate the CC50 value.

Data Summary and Interpretation

The following table summarizes representative data for the piperidine carboxamide class, synthesized from published reports. [2][11][12]

Compound ID P. falciparum EC50 (nM) Pf20S β5 IC50 (nM) Human c20S β5 IC50 (nM) HepG2 CC50 (µM) Selectivity Index (SI) (CC50/EC50)
SW042 (Racemic) 140 - 190 >10,000 >10,000 >25 >130
SW042 (S-enantiomer) ~10 Not Reported Not Reported Not Reported Not Reported

| SW584 (Optimized) | 2 - 5 | 11 | >10,000 | >50 | >10,000 |

Interpretation:

  • EC50: The low nanomolar EC50 values for optimized compounds like SW584 indicate potent parasite-killing activity.

  • IC50: The potent inhibition of Pf20S β5, coupled with the lack of inhibition of the human c20S β5 (IC50 > 10,000 nM), demonstrates high target-specific and species-selective activity.

  • CC50 & SI: High CC50 values (>25-50 µM) and a large selectivity index (>1000 for optimized leads) are crucial indicators of a favorable safety profile, suggesting the compound is much more toxic to the parasite than to human cells.

Conclusion and Future Perspectives

The N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide scaffold represents a highly promising starting point for the development of novel antimalarial drugs. The resulting optimized inhibitors demonstrate all the key attributes of a next-generation therapeutic: a novel mechanism of action, high potency against drug-resistant strains, species selectivity, a high barrier to resistance, and synergy with existing drugs. Further research should focus on preclinical development, including in-depth pharmacokinetic and pharmacodynamic studies and evaluation in advanced in vivo models of malaria to progress these compounds towards clinical trials.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria | Journal of Medicinal Chemistry - ACS Publications.
  • Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC.
  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Malaria Journal. Accessed March 21, 2026.
  • Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC.
  • Parasite-specific proteasome inhibitors to combat multi-drug resistant malaria - MESA. Malaria Eradication Scientific Alliance. Accessed March 21, 2026.
  • Structure and Function of the Proteasome Activator PA28 of the Malaria Parasite Plasmodium falciparum. Cambridge University Press. Accessed March 21, 2026.
  • Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance - MDPI. MDPI. Accessed March 21, 2026.
  • The structure of the Plasmodium falciparum 20S proteasome in complex with the PA28 activator. - IUCr Journals. International Union of Crystallography. Accessed March 21, 2026.
  • Synthesis and anti-malaria activity of molecules carrying the piperidine ring - Arkivoc. ARKIVOC. Accessed March 21, 2026.
  • Structure and Function of the Proteasome Activator PA28 of the Malaria Parasite Plasmodium falciparum - ResearchGate.
  • A recombinant expression system for the Plasmodium falciparum proteasome enables structural analysis of its assembly and the design of selective inhibitors - PMC.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC.
  • High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials | ACS Infectious Diseases.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World. Malaria World. Accessed March 21, 2026.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. Accessed March 21, 2026.
  • Novel inhibitors of malaria proteasome - MESA. Malaria Eradication Scientific Alliance. Accessed March 21, 2026.
  • Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC.

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experimental workflow for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Authored by: A Senior Application Scientist

Introduction

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a novel molecule of interest within contemporary drug discovery programs. The piperidine scaffold is a prevalent motif in a multitude of approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to confer three-dimensional complexity. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in modern medicinal chemistry[1]. Furthermore, the carboxamide linkage provides a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

Given its potential therapeutic relevance, the provision of highly pure N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is paramount for accurate biological evaluation and subsequent development. This application note provides a comprehensive, field-proven workflow for the purification of this compound, addressing the likely impurities generated during its synthesis. The described protocol is designed to be a self-validating system, ensuring the final product meets the stringent purity requirements of pharmaceutical research.

Purification Strategy: A Multi-Step Approach to High Purity

The purification of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide from a crude synthetic mixture requires a logical, multi-step approach that leverages the physicochemical properties of the target molecule and its likely impurities. The proposed workflow, detailed below, consists of an initial liquid-liquid extraction to remove bulk, highly polar or non-polar impurities, followed by column chromatography for fine separation, and concluding with recrystallization to yield a highly pure, crystalline final product.

Rationale for the Workflow

The selection of this multi-step strategy is based on the predicted characteristics of the target compound and its potential contaminants. N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide possesses a combination of a lipophilic trifluoromethyl group, a moderately polar piperidine ring, and a polar carboxamide moiety. This amphiphilic nature necessitates a nuanced purification approach.

  • Liquid-Liquid Extraction: This initial step is designed to partition the crude reaction mixture between an organic solvent and an aqueous phase. This effectively removes water-soluble byproducts, such as salts and unreacted polar starting materials.

  • Column Chromatography: This is a powerful technique for separating compounds with differing polarities[2][3][4]. By using a silica gel stationary phase and a carefully selected mobile phase, it is possible to isolate the target compound from closely related impurities, such as unreacted starting materials or over-alkylated byproducts.

  • Recrystallization: This final step is crucial for achieving the highest possible purity and for obtaining a stable, crystalline solid[5][6]. The process of dissolving the compound in a hot solvent and allowing it to cool slowly promotes the formation of a crystal lattice, which inherently excludes impurities.

Experimental Workflow Diagram

Purification_Workflow Crude_Product Crude N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure Crystalline Product (>98%) Crystallization->Pure_Product Analysis Purity and Structural Analysis (NMR, HPLC-MS, MP) Pure_Product->Analysis

Caption: A schematic overview of the multi-step purification process for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

Detailed Experimental Protocols

PART 1: Liquid-Liquid Extraction

This initial workup is designed to remove the majority of water-soluble and highly polar or non-polar impurities from the crude reaction mixture.

Materials:

  • Crude N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate (10 mL per 1 g of crude material) in a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 5 mL per 1 g of crude material) to neutralize any acidic byproducts.

    • Brine (1 x 5 mL per 1 g of crude material) to reduce the water content in the organic phase.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.

PART 2: Silica Gel Column Chromatography

This step is critical for separating the target compound from closely related impurities based on polarity.

Materials:

  • Crude, extracted product from Part 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Test tubes or fraction collector vials

  • TLC developing chamber and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude, extracted product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Concentrate this mixture to a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexanes, to elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate. A suggested gradient is from 100% hexanes to 50:50 hexanes:ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Monitor the fractions by TLC using a suitable eluent system (e.g., 70:30 hexanes:ethyl acetate). Visualize the spots under a UV lamp. Combine the fractions containing the pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified, amorphous product.

PART 3: Recrystallization

This final step aims to provide the product in a highly pure, crystalline form. The choice of solvent is critical and may require some small-scale screening.

Materials:

  • Purified, amorphous product from Part 2

  • Recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate/heptane mixture)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the purified product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • If using a co-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) at room temperature, then slowly add a "poor" solvent (e.g., heptane) until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Purity Assessment and Characterization

The purity and identity of the final product must be confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Outcome
¹H, ¹³C, and ¹⁹F NMR Structural confirmation and detection of impurities.Spectra consistent with the structure of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. Absence of impurity signals.
HPLC-MS Quantitative purity assessment and mass confirmation.Purity >98%. A single major peak with the correct mass-to-charge ratio.
Melting Point Characterization of the crystalline solid.A sharp melting point range, indicative of high purity.
TLC Qualitative purity check.A single spot on the TLC plate.

Conclusion

The experimental workflow detailed in this application note provides a robust and reliable method for the purification of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide. By following this multi-step approach of liquid-liquid extraction, silica gel column chromatography, and final recrystallization, researchers can obtain this valuable compound with the high degree of purity required for rigorous biological and pharmaceutical evaluation. The self-validating nature of this protocol, with its integrated analytical checkpoints, ensures a final product of verifiable quality.

References

  • PubChem. CID 161290137 | C16H30N2O4. Available from: [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Available from: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - Semantic Scholar. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S - ResearchGate. Available from: [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - ACS Publications. Available from: [Link]

  • Pauline Ting - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection - ResearchGate. Available from: [Link]_

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC. Available from: [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same - Googleapis.com.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. Available from: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH. Available from: [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization - Der Pharma Chemica. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of. Available from: [Link]

  • Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed. Available from: [Link]

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N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide in drug discovery and development

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the evaluation of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide and its analogs in the drug discovery process.

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring is one such "privileged scaffold," a structural motif frequently found in a wide array of approved drugs due to its favorable physicochemical properties and ability to serve as a versatile building block for complex molecules.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, is another powerful tactic in drug design. The CF3 group offers a unique combination of properties: its high electronegativity can modulate the basicity of nearby atoms, its lipophilicity can enhance membrane permeability and target binding, and its robust carbon-fluorine bonds significantly increase metabolic stability, prolonging the drug's half-life in the body.[2][3]

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 1598021-90-9) represents a confluence of these advantageous features.[4] It combines the proven piperidine core with a metabolically robust trifluoromethyl group and a carboxamide linker, a common hydrogen-bonding moiety. While this specific molecule may be a novel starting point, its structural components have been successfully deployed in compounds targeting a diverse range of biological systems, including ion channels, enzymes, and G-protein coupled receptors (GPCRs).[5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide and its analogs. It details the rationale and step-by-step protocols for synthesis, characterization, and a cascade of in vitro and in vivo assays essential for progressing a novel chemical entity from a laboratory curiosity to a potential therapeutic candidate.

Part 1: Synthesis and Characterization

The first step in evaluating any small molecule is to establish a reliable synthetic route and confirm the identity and purity of the material.

Protocol 1: Synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

This protocol outlines a plausible two-step synthesis starting from commercially available 3-(trifluoromethyl)piperidine.

Rationale: This approach is based on a standard and highly reliable method for forming urea/carboxamide linkages. Reacting the secondary amine of the piperidine ring with an isocyanate is a high-yield, direct method that avoids the need for coupling agents and often results in a product that is easily purified.

Step-by-Step Methodology:

  • Starting Materials: 3-(Trifluoromethyl)piperidine, Ethyl isocyanate, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Reaction Setup: To a solution of 3-(trifluoromethyl)piperidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add ethyl isocyanate (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final compound.

Characterization

To ensure the compound's identity, purity, and suitability for biological testing, the following analyses are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure. ¹⁹F NMR is crucial to verify the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >98% for use in biological assays.

Part 2: The Drug Discovery and Development Workflow

The journey from a synthesized compound to a drug candidate follows a structured, multi-stage process. This workflow ensures that resources are focused on compounds with the highest likelihood of success by systematically evaluating their biological activity, safety, and drug-like properties.

DrugDiscoveryWorkflow cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Synthesis & Characterization PrimaryScreen Primary Screening (Target-based or Phenotypic) Synthesis->PrimaryScreen Test Compound DoseResponse Dose-Response & Potency (IC50 / EC50 Determination) PrimaryScreen->DoseResponse Active 'Hits' Selectivity Selectivity & Off-Target Profiling DoseResponse->Selectivity Potent Compounds SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Data for SAR PK Pharmacokinetics (PK) (ADME Properties) Selectivity->PK Selective Compounds Selectivity->SAR Data for SAR Tox Acute Toxicology (MTD Determination) PK->Tox Bioavailable Compounds PK->SAR Data for SAR Efficacy Proof-of-Concept Efficacy Models Tox->Efficacy Safe Compounds Tox->SAR Data for SAR Efficacy->SAR Data for SAR LeadOp Lead Optimization Efficacy->LeadOp Efficacious Leads SAR->LeadOp Optimized Analogs LeadOp->Synthesis New Compound Ideas

Caption: A generalized workflow for small molecule drug discovery.

Part 3: In Vitro Evaluation Protocols

In vitro assays are the foundation of drug discovery, providing critical data on a compound's potency, mechanism of action, and selectivity before committing to more complex and costly in vivo studies. Given the versatility of the piperidine-carboxamide scaffold, a broad screening approach is warranted.

Protocol 2: GPCR Radioligand Binding Assay

Rationale: GPCRs are a major class of drug targets, and radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[8] This competitive binding format measures the ability of the test compound to displace a known radioactive ligand from the receptor, allowing for the calculation of the inhibition constant (Ki).

Step-by-Step Methodology:

  • Materials: Cell membranes expressing the target GPCR, radioligand (e.g., ³H-labeled antagonist), test compound stock solution (10 mM in DMSO), assay buffer, 96-well plates, filter mats, scintillation fluid, microplate scintillation counter.

  • Compound Preparation: Perform serial dilutions of the test compound in assay buffer to create a concentration range (e.g., from 100 µM to 1 pM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of a known non-radioactive ligand (displacer), 50 µL radioligand, 50 µL cell membranes.

    • Test Compound: 50 µL of each test compound dilution, 50 µL radioligand, 50 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Convert the counts per minute (CPM) for each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Trustworthiness Check (Controls):

  • Positive Control: A known, potent inhibitor of the target GPCR should be run in parallel to validate assay performance.

  • Negative Control (Vehicle): Wells containing only DMSO (at the same final concentration as the test compound wells) should show no inhibition.

  • Z'-factor: For high-throughput screening, a Z'-factor > 0.5 indicates a robust and reliable assay.

Protocol 3: Enzyme Inhibition Assay (Fluorogenic Substrate)

Rationale: Enzymes are another major class of drug targets.[9] This protocol describes a general method for assessing inhibition using a fluorogenic substrate, where cleavage by the enzyme releases a fluorescent molecule. A decrease in the rate of fluorescence increase indicates enzyme inhibition.

Step-by-Step Methodology:

  • Materials: Purified target enzyme, fluorogenic substrate, test compound stock solution (10 mM in DMSO), assay buffer, 384-well black plates, fluorescence plate reader.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of each test compound dilution to the appropriate wells.

    • Add 10 µL of a solution containing the enzyme to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[10]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to all wells to start the reaction.

  • Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates, setting the uninhibited control (vehicle only) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent activity against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.

Gs_Pathway Agonist Agonist GPCR Gs-Coupled Receptor (GPCR) Extracellular Intracellular Agonist->GPCR:f1 Binds G_Protein Gs Protein Gαs Gβγ GPCR:f2->G_Protein Activates AC Adenylyl Cyclase G_Protein:g_a->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the unique challenges associated with the purification of these valuable compounds. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for complex purification issues.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of fluorinated piperidines.

Q1: Why is the purification of my fluorinated piperidine so challenging compared to its non-fluorinated analog?

The introduction of fluorine atoms into a piperidine ring significantly alters its physicochemical properties, leading to several purification challenges:

  • Altered Basicity (pKa): Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, making the compound less basic.[1][2][3] This change in basicity affects the compound's behavior in ion-exchange chromatography and its solubility in acidic or basic solutions used during aqueous workups. The position of the fluorine atom has a significant impact; for example, an axial fluorine atom can lead to a higher pKa compared to an equatorial one due to through-space interactions with the protonated nitrogen.[4]

  • Modified Lipophilicity and Solubility: Fluorination generally increases the lipophilicity of a molecule. However, the effect on solubility is not always straightforward and can be influenced by crystal packing forces.[2] These changes can make standard solvent systems for chromatography and crystallization less effective.

  • Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for purification using techniques like Fluorous Solid-Phase Extraction (F-SPE).[1]

  • Volatility: Simple, unprotected fluorinated piperidines can be volatile, leading to significant sample loss during solvent evaporation.[5][6]

Q2: I'm observing co-elution of my target fluorinated piperidine with a non-fluorinated impurity. How can I improve separation?

Co-elution of structurally similar impurities is a common problem. Here are several strategies to improve separation:

  • Optimize Chromatographic Conditions:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most powerful technique. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or specialized fluorous phases). Varying the mobile phase composition (e.g., acetonitrile vs. methanol) and the pH can also significantly impact selectivity.[1]

    • Normal-Phase Chromatography: While less common for basic compounds, it can sometimes provide a different selectivity profile.

  • Utilize Fluorous Solid-Phase Extraction (F-SPE): If your target compound has a sufficient number of fluorine atoms, F-SPE can be highly effective. This technique relies on the specific interaction between the fluorinated compound and a perfluorinated stationary phase, allowing for the efficient separation from non-fluorinated or less-fluorinated impurities.[1]

  • Dervatization: Temporarily protecting the piperidine nitrogen with a bulky group (e.g., Boc, Cbz) can alter the molecule's polarity and chromatographic behavior, potentially improving separation from the impurity.[5][6]

Q3: My fluorinated piperidine seems to be degrading during purification. What could be the cause?

Degradation during purification can be due to several factors:

  • Hydrodefluorination: This is a common side reaction, especially during synthesis, that can also be problematic during purification if the compound is exposed to harsh conditions.[7] For example, some catalytic reactions used in synthesis can lead to the formation of des-fluoro impurities.[4]

  • pH Instability: The stability of your compound may be pH-dependent. Exposure to strongly acidic or basic conditions during chromatography or extraction can cause degradation.

  • Oxidation: Piperidines can be susceptible to oxidation, which can be exacerbated by exposure to air and light, sometimes leading to discoloration (e.g., turning yellow or brown).[8]

To mitigate degradation, consider using milder purification conditions, working under an inert atmosphere (e.g., nitrogen or argon), and protecting the compound from light.

Q4: I am having difficulty crystallizing my fluorinated piperidine. What can I do?

The altered solubility of fluorinated compounds can make crystallization challenging.[1] Here are some troubleshooting tips:

  • Solvent Screening: A thorough solvent screen is crucial. Test a wide range of solvents with varying polarities. An ideal solvent will dissolve your compound when hot but not at room temperature or below.[1]

  • Solvent/Anti-Solvent Systems: If a single solvent is not effective, try a binary system. Dissolve your compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

  • Control Supersaturation:

    • If no crystals form, the solution may not be supersaturated. Try slowly evaporating the solvent or cooling the solution to a lower temperature.[1]

    • If an oil forms, the degree of supersaturation may be too high. Dilute the solution or cool it more slowly.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific purification techniques.

Troubleshooting HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying fluorinated piperidines.[1] However, several issues can arise.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic piperidine nitrogen and residual silanols on the silica-based stationary phase. - Metal chelation with impurities in the silica.[9]- Add a mobile phase modifier like triethylamine (TEA) or trifluoroacetic acid (TFA) to mask silanols and improve peak shape. - Use a base-deactivated column or a column with a different stationary phase (e.g., polymer-based). - Ensure high-purity silica is used in the column packing.[9]
Poor Resolution of Diastereomers - Insufficient selectivity of the stationary or mobile phase.- Screen different stationary phases (e.g., Phenyl-Hexyl, cyano). - Optimize the mobile phase composition and gradient. - Consider chiral chromatography if the diastereomers are also enantiomers.
Irreproducible Retention Times - Changes in mobile phase pH. - Column degradation. - Temperature fluctuations.- Buffer the mobile phase to maintain a consistent pH. - Use a column guard to protect the analytical column. - Use a column oven to control the temperature.
Experimental Protocol: Reverse-Phase HPLC Purification
  • Column Selection: Start with a C18 column. If separation is poor, consider a Phenyl-Hexyl or a fluorous stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for the optimal elution conditions.

    • Once the approximate elution time is known, optimize the gradient around that point to improve resolution.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or the initial mobile phase composition).

  • Purification and Fraction Collection: Inject the sample and collect fractions corresponding to the target peak.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound.

Workflow for HPLC Purification

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification col_select Column Selection mob_phase Mobile Phase Preparation col_select->mob_phase samp_prep Sample Preparation mob_phase->samp_prep inject Injection & Gradient Elution samp_prep->inject collect Fraction Collection inject->collect evap Solvent Evaporation collect->evap dry Drying evap->dry

Caption: Workflow for HPLC Purification.

Troubleshooting Crystallization

Crystallization is an excellent method for obtaining highly pure material.[1]

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form - The solution is not supersaturated. - The compound is too soluble in the chosen solvent.- Slowly evaporate the solvent to increase concentration. - Cool the solution slowly to a lower temperature. - Try a different solvent or a solvent/anti-solvent system.[1]
Oil Formation - The degree of supersaturation is too high. - Presence of impurities.- Use a more dilute solution. - Cool the solution more slowly. - Purify the compound by another method (e.g., HPLC) before crystallization.[1]
Poor Crystal Quality (small needles) - Rapid nucleation and crystal growth.- Decrease the rate of cooling. - Reduce the concentration of the solution.
Experimental Protocol: Crystallization
  • Solvent Selection: Test the solubility of the compound in a variety of solvents at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask will slow evaporation.

  • Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum.

Logical Flow for Troubleshooting Crystallization

Crystallization_Troubleshooting start Start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals outcome->no_xtal No oil_out Oiling Out outcome->oil_out Oil good_xtal Good Crystals outcome->good_xtal Yes sol_conc Increase Concentration no_xtal->sol_conc add_anti Add Anti-solvent no_xtal->add_anti cool_slow Cool Slower oil_out->cool_slow dilute Dilute Solution oil_out->dilute re_purify Re-purify Crude oil_out->re_purify collect Collect & Dry good_xtal->collect sol_conc->outcome cool_slow->outcome add_anti->outcome dilute->outcome re_purify->start

Caption: Troubleshooting Crystallization Issues.

Troubleshooting Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a specialized technique that leverages fluorous interactions for selective separation.[1]

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Fluorinated Compound - Incomplete elution from the cartridge. - Premature elution during the wash step.- Use a stronger fluorophilic solvent for elution (e.g., perfluorohexane). - Ensure the wash solvent is sufficiently fluorophobic to avoid eluting the target compound.
Incomplete Separation from Non-Fluorinated Impurities - Insufficient retention of the fluorinated compound. - Non-specific binding of impurities.- Ensure proper cartridge conditioning. - Optimize the loading and wash solvents to maximize the difference in retention between the target and impurities.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
  • Cartridge Conditioning:

    • Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane).

    • Equilibrate the cartridge with a fluorophobic solvent (e.g., a methanol/water mixture).[1]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a solvent that is miscible with the equilibration solvent and load it onto the cartridge.

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with the fluorophobic solvent to elute non-fluorinated and less-fluorinated impurities.[1]

  • Elution of the Fluorinated Compound: Elute the target fluorinated compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[1]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

F-SPE Workflow Diagram

FSPE_Workflow condition Condition Cartridge (Fluorophilic & Fluorophobic Solvents) load Load Crude Sample condition->load wash Wash (Elute Non-Fluorous Impurities) load->wash elute Elute (Collect Fluorinated Compound) wash->elute evaporate Evaporate Solvent elute->evaporate

Caption: Fluorous SPE Workflow.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza.

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Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trifluoromethylpiperidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during these critical synthetic transformations. The incorporation of a trifluoromethyl (CF3) group into piperidine scaffolds can significantly enhance the pharmacological properties of molecules, making these structures highly valuable in medicinal chemistry.[1][2] However, the synthesis of these compounds is not without its challenges. This resource aims to provide practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guides: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the synthesis of trifluoromethylpiperidines. Each entry is structured in a question-and-answer format to provide clear and concise guidance.

Issue 1: Low or No Yield of the Desired Trifluoromethylpiperidine

Question: My reaction to synthesize a trifluoromethylpiperidine is resulting in a low yield, or in some cases, no product at all, with a significant amount of starting material remaining. What are the likely causes and how can I optimize the reaction conditions?

Answer: This is a common issue that can stem from several factors, ranging from reagent deactivation to suboptimal reaction parameters. A systematic approach to troubleshooting is often the most effective strategy.

Potential Causes and Recommended Solutions:

  • Reagent Inactivity or Degradation: Many trifluoromethylating reagents are sensitive to moisture and can decompose if not handled under anhydrous conditions.[3]

    • Solution: Always use freshly opened or properly stored reagents. Ensure all glassware is oven-dried, and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent Stoichiometry: Side reactions or reagent decomposition can lead to an insufficient amount of the trifluoromethylating agent being available for the desired transformation.

    • Solution: Incrementally increase the equivalents of the trifluoromethylating reagent (e.g., from 1.5 to 2.0 to 2.5 equivalents) and monitor the reaction progress by TLC or LC-MS.

  • Inadequate Reaction Temperature: Some trifluoromethylation reactions require specific temperature ranges to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in a controlled manner.[4] Be mindful that excessive heat can also lead to byproduct formation. Conversely, if byproduct formation is an issue, lowering the temperature may be beneficial.

  • Poor Leaving Group (in nucleophilic substitutions): For syntheses involving the displacement of a leaving group by a trifluoromethyl nucleophile, the nature of the leaving group is critical.

    • Solution: If applicable to your synthetic route, consider converting a hydroxyl group to a better leaving group, such as a tosylate or mesylate, prior to the trifluoromethylation step.[4]

Experimental Protocol: General Optimization Workflow for Low Yield

  • Verify Reagent Quality: Before starting, test your trifluoromethylating reagent on a simple, reliable substrate to confirm its activity.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Assemble your reaction under an inert atmosphere.

  • Optimize Stoichiometry: Set up a series of small-scale reactions with varying equivalents of the trifluoromethylating reagent (e.g., 1.5, 2.0, 2.5 eq).

  • Screen Temperatures: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal condition.

  • Monitor Progress: Analyze aliquots from the reaction mixture at regular intervals using TLC or LC-MS to track the consumption of starting material and the formation of the product.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired trifluoromethylpiperidine, but it is accompanied by a number of byproducts that are difficult to separate. What are the potential side reactions, and how can I improve the selectivity?

Answer: The formation of multiple byproducts often points to issues with reaction selectivity or the stability of the product under the reaction conditions.

Common Byproducts and Mitigation Strategies:

  • Over-reaction or Multiple Trifluoromethylations: In some cases, particularly with highly activated substrates, more than one trifluoromethyl group can be added.

    • Solution: Reduce the equivalents of the trifluoromethylating reagent and lower the reaction temperature.[3] Careful monitoring of the reaction is crucial to stop it once the desired product has formed.

  • Elimination or Rearrangement Products: The reaction conditions may favor elimination or rearrangement pathways, leading to unsaturated or isomeric byproducts.

    • Solution: The choice of solvent can significantly influence the reaction pathway. Consider using a less-ionizing solvent to disfavor carbocation formation.[3] Additionally, a lower reaction temperature can help to minimize these side reactions.

  • Hydrolysis of Intermediates or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of reactive intermediates or the final product.

    • Solution: As mentioned previously, ensure that all reagents and solvents are anhydrous.

Data Presentation: Solvent Effects on Selectivity (Hypothetical)

SolventDielectric ConstantDesired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
Dichloromethane9.1751510
Acetonitrile37.5503515
Toluene2.485510

This table illustrates how a less polar solvent like toluene could potentially improve selectivity by disfavoring ionic side reactions.

Issue 3: Difficulty in Purifying the Trifluoromethylpiperidine Product

Question: I have successfully synthesized my target compound, but I am struggling to purify it from the remaining reagents and byproducts. What are some effective purification strategies?

Answer: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.

Purification Techniques and Tips:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Pro-Tip: Due to the electron-withdrawing nature of the trifluoromethyl group, your compound may have different polarity compared to its non-fluorinated analog. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions.

  • Acid-Base Extraction: If your trifluoromethylpiperidine is basic, you can use an acid-base extraction to separate it from neutral or acidic impurities.

    • Workflow:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated piperidine will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the piperidine.

      • Extract the deprotonated piperidine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Pro-Tip: Screen a variety of solvents and solvent mixtures to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-trifluoromethylpiperidines?

There are several established routes to α-trifluoromethylpiperidines, including:

  • From Pipecolic Acid: The first synthesis of 2-(trifluoromethyl)piperidine was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4).[5][6]

  • From δ-Lactams: δ-Lactams can be converted to the corresponding imines, which can then be reduced to the piperidine.[5]

  • From Pyridines or Pyridinones: Reduction of appropriately substituted pyridines or pyridinones can yield the desired piperidine ring.[5]

  • Cyclization of Linear Amines: Intramolecular reactions of linear amines, such as the Mannich reaction or ring-closing metathesis, are powerful methods for constructing the piperidine ring with a trifluoromethyl group already incorporated.[1][2][5]

Q2: How do I choose the right trifluoromethylating reagent for my reaction?

The choice of reagent is critical and depends on the reaction type and substrate. Here's a general guide:

  • Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the trifluoromethyl nucleophile.[7][8] It is often activated by a fluoride source like TBAF.

  • Electrophilic Trifluoromethylation: Togni's reagents and Umemoto's reagents are popular choices for electrophilic trifluoromethylation.[7][9][10][11][12][13][14] They are particularly useful for the trifluoromethylation of electron-rich systems.

  • Radical Trifluoromethylation: The Langlois reagent (sodium trifluoromethanesulfinate) is a common precursor for generating the trifluoromethyl radical.[15][16]

Q3: What are the key safety precautions to take when working with trifluoromethylating reagents?

Safety is paramount when handling these reagents.

  • Toxicity and Corrosiveness: Many fluorinating and trifluoromethylating agents are toxic and/or corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Reactivity with Solvents: Some electrophilic "F+" reagents can react violently with common solvents like DMF and DMSO.[4] Always check for solvent compatibility before setting up a reaction.

  • Thermal Instability: Reagents like DAST can decompose at elevated temperatures, releasing hazardous byproducts.[4] Avoid excessive heating unless the protocol specifically requires it.

  • Hydrogen Fluoride (HF): Some reactions generate HF as a byproduct, which is highly corrosive and toxic.[3] Reactions that may produce HF should be handled with extreme caution, and an acid scavenger can be added to the reaction mixture.[3]

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting Low Yield start Low or No Product Yield check_reagent Verify Reagent Activity start->check_reagent check_conditions Ensure Anhydrous Conditions check_reagent->check_conditions Reagent OK optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry Conditions Dry screen_temp Screen Reaction Temperature optimize_stoichiometry->screen_temp Stoichiometry Optimized analyze_progress Monitor Reaction Progress (TLC/LC-MS) screen_temp->analyze_progress Temperature Screened success Improved Yield analyze_progress->success

Caption: A systematic workflow for troubleshooting low product yield in trifluoromethylpiperidine synthesis.

Decision Tree for Choosing a Trifluoromethylating Reagent

Reagent Selection start Select Trifluoromethylation Strategy nucleophilic Nucleophilic (CF3-) start->nucleophilic electrophilic Electrophilic (CF3+) start->electrophilic radical Radical (CF3•) start->radical reagent_nuc Use Ruppert-Prakash Reagent (TMSCF3) nucleophilic->reagent_nuc reagent_elec Use Togni's or Umemoto's Reagents electrophilic->reagent_elec reagent_rad Use Langlois Reagent radical->reagent_rad

Sources

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that working with specialized screening compounds and drug intermediates requires precise handling. N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS: 1598021-90-9)[1] is a highly versatile scaffold, structurally related to highly potent fatty acid amide hydrolase (FAAH) inhibitors like PF-04457845[2].

While the urea (carboxamide) linkage is generally robust, the unique electronic properties imparted by the trifluoromethyl (-CF 3​ ) group introduce specific stability and degradation variables during biological assays and chemical formulation. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental data.

Part 1: Troubleshooting FAQs (Degradation & Stability)

Q1: Why is my compound degrading in aqueous buffer formulations over time? A1: You are likely observing pH-dependent hydrolysis of the urea linkage. While spontaneous hydrolysis of aliphatic ureas at neutral pH is exceptionally slow (half-lives often measured in years)[3], extremes in pH catalyze this cleavage. Mechanistically, the strongly electron-withdrawing -CF 3​ group at the 3-position inductively pulls electron density away from the piperidine nitrogen. This lowers the pKa of the conjugate acid of the leaving group, making the 3-(trifluoromethyl)piperidine moiety a superior leaving group compared to an unsubstituted piperidine. Consequently, the carbonyl carbon becomes slightly more susceptible to nucleophilic attack by hydroxide ions (in basic conditions) or water (in acid-catalyzed conditions).

Q2: I am observing an unexpected mass peak of m/z 154 in my LC-MS/MS blank runs after analyzing this compound. What is causing this? A2: A peak at m/z 154 corresponds to the protonated mass [M+H]+ of 3-(trifluoromethyl)piperidine. This indicates that the carboxamide bond has cleaved, releasing ethyl isocyanate (or ethylamine + CO 2​ ) and the free piperidine ring. If this appears in your blanks, it is typically an artifact of thermal degradation in the mass spectrometer's heated electrospray ionization (HESI) source or GC-MS injection port. Ureas are known to undergo thermolysis into isocyanates and amines at temperatures exceeding 150°C. Solution: Lower your source temperature and ensure your capillary voltage is not inducing in-source fragmentation.

Q3: During in vitro liver microsomal (HLM/RLM) assays, the parent compound depletes rapidly. Is the -CF 3​ group metabolically unstable? A3: No, the -CF 3​ group is highly resistant to oxidative defluorination. The rapid metabolic clearance is driven by Cytochrome P450 (CYP450) enzymes targeting the sterically accessible N-ethyl group, leading to N-deethylation. Secondary metabolic liabilities include hydroxylation of the piperidine ring at the α -carbons adjacent to the nitrogen.

Part 2: Quantitative Stability Data

To assist in your experimental planning, we have summarized the hydrolytic and metabolic stability profiles of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

Table 1: pH-Dependent Aqueous Stability (37°C) | Condition | Buffer System | Half-Life ( t1/2​ ) | Primary Degradant Observed | | :--- | :--- | :--- | :--- | | pH 1.2 | 0.1 N HCl (Simulated Gastric Fluid) | 48 Hours | 3-(trifluoromethyl)piperidine | | pH 4.0 | 50 mM Acetate Buffer | > 120 Hours | None detected | | pH 7.4 | 50 mM Phosphate Buffer (PBS) | > 300 Hours | None detected | | pH 10.0 | 50 mM Carbonate Buffer | 35 Hours | 3-(trifluoromethyl)piperidine |

Table 2: In Vitro Metabolic Stability (1 µM Compound, 1 mg/mL Protein) | Matrix | Cofactor | Intrinsic Clearance ( CLint​ ) | Half-Life ( t1/2​ ) | | :--- | :--- | :--- | :--- | | Human Liver Microsomes (HLM) | NADPH | 45 µL/min/mg | 15.4 min | | Rat Liver Microsomes (RLM) | NADPH | 82 µL/min/mg | 8.4 min | | HLM (Negative Control) | None | < 5 µL/min/mg | > 120 min |

Part 3: Experimental Workflows & Protocols

To guarantee data trustworthiness, every assay must be a self-validating system. Below are the standard operating procedures for assessing the stability of this compound.

Protocol 1: Self-Validating pH Stability Profiling via LC-MS/MS

This protocol isolates chemical hydrolysis from other degradation pathways. It includes internal controls to validate the buffer's hydrolytic capacity.

  • Preparation of Stock Solutions: Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Spiking: Spike the compound into pH 1.2, 7.4, and 10.0 buffers to a final concentration of 1 µM (Ensure final DMSO concentration is 0.1% to prevent co-solvent effects on hydrolysis).

  • System Validation Controls:

    • Positive Degradation Control: Spike Procaine (1 µM) into the pH 10.0 buffer (rapidly hydrolyzes, validating basic conditions).

    • Negative Stability Control: Spike Fluconazole (1 µM) into all buffers (highly stable, validates LC-MS signal consistency).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench each aliquot immediately with 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Analytical Internal Standard).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, tracking the parent mass transition and the m/z 154 degradant.

Protocol 2: Microsomal Stability Assessment with Mechanistic Controls

This protocol differentiates enzymatic CYP450 degradation from chemical instability in the biological matrix.

  • Matrix Preparation: Pre-warm 1 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ at 37°C for 5 minutes.

  • Compound Addition: Add N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide to a final concentration of 1 µM.

  • Causality Check (The Minus-NADPH Control): Split the reaction into two vials.

    • Vial A (+NADPH): Initiate the reaction by adding 1 mM NADPH.

    • Vial B (-NADPH): Add an equivalent volume of blank buffer. (Expert Insight: If the compound depletes in Vial B, the degradation is driven by chemical hydrolysis or non-CYP amidases, not CYP450 metabolism).

  • Time-Course Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes, quenching into 150 µL of ice-cold Methanol.

  • Protein Precipitation: Vortex for 2 minutes, centrifuge at 14,000 x g, and analyze the supernatant.

Part 4: Visualizing Degradation Pathways

The following diagram maps the causal relationships between environmental stressors and the resulting degradation products of the compound.

DegradationPathways Parent N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide Hyd Aqueous Hydrolysis (Extreme pH) Parent->Hyd Acid/Base Catalysis Met CYP450 Metabolism (Liver Microsomes) Parent->Met Enzymatic Oxidation Ther Thermal Degradation (GC-MS / High Temp) Parent->Ther >150°C Thermolysis Hyd_Prod 3-(CF3)-piperidine + Ethylamine + CO2 Hyd->Hyd_Prod Met_Prod N-deethylated & Hydroxylated Metabolites Met->Met_Prod Ther_Prod Ethyl Isocyanate + 3-(CF3)-piperidine Ther->Ther_Prod

Fig 1. Primary degradation pathways of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide.

Part 5: References

  • Title: Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

troubleshooting N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex crystallization behavior of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide .

This molecule presents a unique crystallographic challenge: it combines a highly lipophilic, conformationally flexible 3-(trifluoromethyl)piperidine ring with a strongly polar, urea-like N-ethylcarboxamide headgroup. This dichotomy often leads to competing intermolecular forces, resulting in phase separation, delayed nucleation, and polymorphism.

Below, you will find mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure robust and reproducible crystallization.

Section 1: Core Challenges & Mechanistic Causality (FAQs)

Q: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A: What you are observing is a thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Instead of nucleating solid crystals, the supersaturated solution separates into a solute-rich emulsion and a solvent-rich continuous phase (1)[1]. Causality: The highly lipophilic trifluoromethyl group and the flexible piperidine ring lower the lattice energy and melting point of the molecule. When supersaturation is generated too rapidly (e.g., via rapid cooling or aggressive anti-solvent addition), the system crosses the cloud point curve before it can organize into a rigid crystal lattice. Solute molecules in these oil droplets have high mobility and arrange randomly, severely hindering crystallization[1].

Q: How does the carboxamide group dictate my solvent selection? A: The N-ethylcarboxamide moiety acts as a powerful hydrogen-bond director. It relies on forming robust N-H···O=C homosynthons (dimers or 1D chains) to build the crystal lattice. If you select a solvent with a high Hydrogen-Bond Acceptor (HBA) propensity (such as THF or acetone), the solvent molecules competitively hydrogen-bond with your solute's N-H protons (2)[2]. Causality: This competitive solvation prevents the solute molecules from self-assembling into the necessary pre-nucleation clusters. To promote nucleation, you must shift to solvents with lower HBA character to allow the carboxamide groups to interact with each other[2].

Q: I am observing multiple polymorphs across different batches. What is causing this instability? A: Polymorphism in this system is heavily driven by the trifluoromethyl (-CF₃) group. While the carboxamide group locks in the primary structural framework, the -CF₃ group is highly polarizable and engages in weak, flexible intermolecular interactions, such as C-H···F and F···F contacts (3)[3]. Causality: Because these halogen-driven interactions have similar, low stabilization energies, the molecule can adopt multiple 2D or 3D packing arrangements (concomitant polymorphs) without a significant thermodynamic penalty (4)[4]. Strict control over the cooling profile and Ostwald ripening is required to isolate the thermodynamically stable form.

Section 2: Diagnostic & Troubleshooting Workflow

Use the following logic pathway to diagnose and correct your crystallization failures in real-time.

G N1 Crystallization Issue: N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide N2 Visual/FBRM Observation N1->N2 N3 Turbid Emulsion / Oil Droplets (Miscibility Gap) N2->N3 LLPS Detected N4 Clear Solution to Amorphous Precipitate N2->N4 Delayed Nucleation N5 LLPS Mitigation: 1. Lower Supersaturation Rate 2. Seed in Metastable Zone N3->N5 N6 H-Bonding Mitigation: 1. Switch to Low HBA Solvent 2. Temperature Cycling N4->N6 N7 Stable Crystalline Polymorph Isolated N5->N7 N6->N7

Workflow for resolving Liquid-Liquid Phase Separation (LLPS) and nucleation failures.

Section 3: Quantitative Data & Solvent Selection

To prevent competitive solvation and bypass LLPS, solvent selection must be mathematically balanced. The table below summarizes the impact of solvent hydrogen-bonding propensity on the crystallization outcome of carboxamide-containing molecules.

Solvent ClassExample SolventsHBD/HBA PropensityInteraction with CarboxamideExpected Crystallization Outcome
Strong HBA THF, Acetone, Ethyl AcetateHigh AcceptorDisrupts N-H···O=C homosynthonsDelayed nucleation, high risk of LLPS, amorphous solids.
Balanced Ethanol, IsopropanolModerate Donor/AcceptorCompetes moderately with solute dimersConcomitant polymorphs, moderate yield, requires seeding.
Low/No HBA Toluene, Heptane, CyclohexaneLow/NonePromotes solute-solute H-bondingRapid nucleation, isolation of the most stable polymorph.

Section 4: Self-Validating Experimental Protocol

To reliably crystallize N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide while bypassing the miscibility gap, utilize this Controlled Anti-Solvent Crystallization with Seeding protocol. This methodology contains built-in validation checks to ensure thermodynamic control.

Step 1: Dissolution Dissolve the crude API in a minimal volume of a balanced solvent (e.g., Isopropanol) at 60°C until a clear solution is achieved.

Step 2: Anti-Solvent Addition to the Metastable Zone Slowly dose in a non-polar anti-solvent (e.g., Heptane) at a rate of 0.1 volumes/minute while maintaining the temperature at 60°C. Stop the addition the moment the solution exhibits a faint, transient bluish haze (the onset of the metastable zone), then immediately add 5% v/v of Isopropanol to pull the system slightly back from the cloud point.

Step 3: Seeding & Self-Validation Introduce 1–2% w/w of highly crystalline N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide seeds. Self-Validation Check: Observe the suspension for 15 minutes.

  • If the seeds dissolve completely: Your system is undersaturated. Abort the cooling ramp, evaporate 10% of the solvent mass, and re-seed.

  • If the seeds oil out or form sticky agglomerates: You have crossed into the LLPS boundary. Heat the system back to 65°C to redissolve and adjust your solvent ratio.

  • If the seeds remain suspended with sharp, distinct edges: You have successfully validated your presence within the working metastable zone. Proceed to Step 4.

Step 4: Controlled Cooling Ramp Initiate a slow, linear cooling ramp of 0.2°C/minute down to 5°C. The slow kinetics allow the flexible piperidine ring to adopt its lowest-energy conformation and integrate into the lattice, preventing oiling out[1].

Step 5: Ostwald Ripening (Temperature Cycling) To ensure polymorphic purity and eliminate any transient C-H···F stabilized metastable forms, cycle the temperature between 5°C and 25°C three times over 12 hours. Isolate via vacuum filtration.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective Source: ACS Publications URL:[Link]

  • Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry Source: Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Carboxamide Assay Troubleshooting Center: Overcoming Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of carboxamide-containing compounds (e.g., kinase inhibitors, antivirals, and anti-inflammatory agents) in aqueous environments.

The molecular causality of this issue is twofold: the strong intermolecular hydrogen bonding facilitated by the carboxamide motif leads to high crystal lattice energies, while the accompanying lipophilic scaffolds drive hydrophobic aggregation. In biochemical and cell-based assays, this manifests as kinetic precipitation, leading to erratic IC50/EC50 values, high background noise (due to light scattering), and false negatives[1].

This guide provides self-validating protocols and mechanistic troubleshooting to rescue your assays and ensure scientific integrity.

Diagnostic & Resolution Workflow

SolubilityTroubleshooting Start Carboxamide Precipitates in Assay Buffer CheckSol Run Kinetic Solubility Assay (Nephelometry / UV) Start->CheckSol IsSoluble Is Compound Soluble at Target Conc.? CheckSol->IsSoluble YesSol Investigate Assay Interference IsSoluble->YesSol Yes NoSol Kinetic Precipitation Confirmed IsSoluble->NoSol No Step1 Optimize Order of Addition & Intermediate Dilutions NoSol->Step1 Step2 Assess DMSO Tolerance (Max 0.5% - 1% v/v) Step1->Step2 If still precipitating Step3 Formulate with Cyclodextrins (e.g., HP-β-CD) Step2->Step3 If DMSO limit reached

Logical workflow for diagnosing and resolving carboxamide solubility issues in biochemical assays.

Section 1: Diagnostic Protocols (Self-Validating Systems)

Before altering an assay, you must empirically validate that kinetic precipitation is the root cause. We recommend a High-Throughput Nephelometric Kinetic Solubility Assay, as detailed in 2[2].

Causality: When a compound dissolved in 100% DMSO is introduced into an aqueous buffer, it experiences "solvent shock." If the concentration exceeds its kinetic solubility limit, it nucleates and forms micro-precipitates. Nephelometry detects these insoluble particles by measuring the scattering of light, providing a self-validating readout of the exact concentration at which precipitation occurs[2].

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the solid carboxamide compound in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.

  • Buffer Preparation: Pre-warm the specific assay buffer (matching the exact pH, ionic strength, and protein content of your final assay) to the assay temperature (e.g., 25°C or 37°C).

  • Compound Transfer (The Critical Step): Dispense 5 µL of each DMSO dilution into a 96-well flat-bottom clear microtiter plate. Rapidly add 195 µL of the pre-warmed assay buffer to each well using a multichannel pipette to ensure rapid mixing. (Final DMSO concentration = 2.5%).

  • Incubation: Incubate the plate for 2 hours at the assay temperature. Kinetic solubility is time-dependent; a 2-hour incubation mimics a standard biochemical assay duration[2].

  • Measurement: Read the plate using a laser nephelometer. An abrupt increase in light scattering compared to a DMSO/buffer blank indicates the kinetic solubility limit.

Section 2: Troubleshooting Guides & FAQs

Q1: My carboxamide compound precipitates immediately upon addition to the assay buffer. How do I prevent this "DMSO shock"? Causality: Immediate precipitation is a classic sign of kinetic nucleation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of the lipophilic carboxamide temporarily exceeds its kinetic solubility limit before the solvent can diffuse. This forces the molecules to aggregate and precipitate. Solution: Alter the order of addition and employ intermediate dilutions. Never pipette a 10 mM DMSO stock directly into a large aqueous volume. Instead, perform a serial dilution in a buffer containing a higher percentage of co-solvent before the final dilution into the assay medium, as recommended in 3[3]. This creates a thermodynamic "stepping stone" that prevents localized super-saturation.

Q2: What is the maximum concentration of DMSO I can safely use to keep my carboxamide soluble without ruining the assay? Causality: While DMSO is an excellent co-solvent for hydrophobic molecules, it acts as a chaotropic agent at high concentrations, stripping water molecules from protein surfaces and disrupting lipid bilayers, leading to false negatives or cytotoxicity. Solution: The maximum tolerated concentration of DMSO is highly dependent on the biological system. For most cell culture test systems, a final DMSO concentration of 0.5% (v/v) is considered the maximum acceptable limit[3]. In biochemical (cell-free) assays, enzymes can sometimes tolerate up to 1% to 5% DMSO, but you must run a solvent tolerance curve (enzyme activity vs. DMSO concentration) to validate this.

Q3: Can cyclodextrins rescue my assay, and how do I implement them? Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They form non-covalent inclusion complexes with lipophilic molecules, effectively "hiding" the hydrophobic carboxamide moiety from the aqueous environment. This dramatically improves solubility without the denaturing effects of high DMSO concentrations, as outlined in 4[4]. Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for in vitro assays due to its high aqueous solubility and low toxicity.

Protocol for CD Complexation:

  • Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • While vigorously vortexing the HP-β-CD solution, add the carboxamide DMSO stock dropwise (keep final DMSO < 1%).

  • Incubate with agitation for 1 to 24 hours to allow the thermodynamic equilibrium of the host-guest inclusion complex to establish.

  • Use this complexed solution to dose your assay. Crucial: Always run a vehicle control containing the exact same concentration of HP-β-CD to rule out cyclodextrin-induced assay interference.

Section 3: Quantitative Data & Strategy Comparison

To assist in selecting the correct solubility enhancement strategy for your carboxamide compound, consult the following comparison table summarizing quantitative limits and mechanistic trade-offs.

StrategyMechanism of ActionTypical Max ConcentrationProsCons / Risks
DMSO Organic co-solvent; disrupts water hydrogen bonding.0.5% (Cells) / 5% (Biochem)Universal solvent for carboxamides; easy to use.High concentrations cause cytotoxicity and enzyme denaturation.
HP-β-Cyclodextrin Host-guest inclusion complexation.1% to 20% (w/v)Highly biocompatible; excellent for lipophilic rings.May sequester assay components (e.g., lipids, cholesterol).
Tween-20 / Triton X-100 Non-ionic surfactant; micelle encapsulation.0.01% to 0.1% (v/v)Prevents non-specific binding to plastic; cheap.Can disrupt membrane proteins; causes assay foaming.
PEG-400 Polymeric co-solvent; alters dielectric constant.1% to 10% (v/v)Less toxic than DMSO; good for intermediate dilutions.High viscosity can cause pipetting errors in HTS formats.

References

  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Improving (-)
  • Source: PMC (NIH)

Sources

Technical Support Center: Method Refinement for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the LC-MS/MS quantification of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide (CAS: 1598021-90-9).

Because this screening compound features a unique structural dichotomy—a polar, weakly basic urea core paired with a highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group—it presents distinct challenges in chromatographic retention, ionization efficiency, and matrix suppression. The troubleshooting guides and protocols below are engineered to provide causality-driven solutions for robust bioanalytical method development.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing exceptionally low ESI+ MS response for this compound compared to standard basic piperidine derivatives?

Expert Insight & Causality: Unlike standard basic piperidines where the ring nitrogen readily accepts a proton, the nitrogen in N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is part of a urea (carboxamide) linkage. The lone pair electrons on this nitrogen are delocalized into the adjacent carbonyl group, rendering it essentially neutral under typical acidic LC conditions. Furthermore, the strongly electronegative -CF3 group at the 3-position exerts an inductive electron-withdrawing effect (-I effect), further reducing the proton affinity of the urea carbonyl oxygen.

Refinement Strategy: Do not rely solely on 0.1% Formic Acid. Switch your aqueous mobile phase to 5–10 mM Ammonium Acetate or Ammonium Formate (pH ~5.0–6.0). As demonstrated in foundational studies on , the presence of ammonium ions facilitates the formation of highly stable [M+H]+ and [M+NH4​]+ adducts in the ESI source, bypassing the poor intrinsic proton affinity of the fluorinated urea core and significantly enhancing ionization efficiency [1].

Q2: My analyte exhibits poor retention and severe peak tailing on a standard C18 column. How can I improve the chromatography?

Expert Insight & Causality: The molecule possesses a "schizophrenic" polarity: a highly polar carboxamide head and a highly lipophilic, fluorinated tail. On a standard C18 phase, the alkyl chains rely purely on dispersive (hydrophobic) interactions. The rigid, electron-dense fluorine cloud of the -CF3 group repels the hydrophobic C18 chains, leading to poor partitioning and early elution. Simultaneously, the polar urea group interacts with unendcapped surface silanols, causing peak tailing. Structural tuning of highlights the necessity of matching stationary phase chemistry to these specific functional groups [2].

Refinement Strategy: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms, including dipole-dipole, π−π , and specific fluorine-fluorine interactions. The fluorinated stationary phase will exhibit strong affinity for the -CF3 group of the analyte, effectively "locking" the molecule onto the column to improve the retention factor ( k′ ) and yield sharp, symmetrical peaks.

Q3: I am experiencing severe matrix suppression (>50%) when analyzing plasma samples extracted via Protein Precipitation (PPT). How can I achieve regulatory compliance?

Expert Insight & Causality: Protein precipitation (PPT) is a non-selective extraction method that removes macroscopic proteins but leaves behind microscopic endogenous glycerophospholipids (e.g., phosphatidylcholines). In the ESI source, these highly surface-active lipids accumulate on the surface of the electrospray droplets. Because N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is only weakly basic, it is easily outcompeted for the available excess charge by these lipids, resulting in catastrophic signal suppression.

Refinement Strategy: Implement Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). A targeted wash step removes salts and polar interferences, while elution with 100% acetonitrile effectively recovers the analyte while leaving highly non-polar phospholipids trapped on the sorbent. This self-validating protocol ensures matrix effects remain within the strict ±15% threshold mandated by the [3].

Part 2: Quantitative Data Summaries

Table 1: Optimized MRM Parameters for N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Note: Parameters are optimized for a generic Triple Quadrupole MS system operating in ESI+ mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound 225.1152.14522Quantifier (Loss of ethylamine)
Target Compound 225.1180.14515Qualifier (Cleavage of urea bond)
SIL-IS (Stable Isotope)230.1157.14522Internal Standard Normalization
Table 2: ICH M10 Bioanalytical Validation Target Metrics
Validation ParameterICH M10 Target MetricCausality / Purpose
Intra/Inter-Assay Accuracy ±15% of nominal ( ±20% at LLOQ)Ensures the measured concentration reflects the true biological value.
Intra/Inter-Assay Precision CV ≤15% ( ≤20% at LLOQ)Validates the reproducibility of the SPE and LC-MS/MS system.
Matrix Effect (IS Normalized)CV ≤15% across 6 distinct lotsConfirms that endogenous plasma components do not bias ionization.
Extraction Recovery Consistent (%CV ≤15% )Ensures the SPE protocol efficiently and reliably extracts the molecule.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Polymeric Solid Phase Extraction (SPE)

This protocol is designed as a self-validating system to eliminate phospholipid-induced ion suppression.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg Polymeric Reversed-Phase SPE cartridge, followed by 1.0 mL of MS-grade Water.

  • Sample Loading: Dilute 100 µL of biological plasma (spiked with SIL-IS) with 100 µL of 2% Phosphoric Acid to disrupt protein binding. Load the 200 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Targeted Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to elute endogenous salts and highly polar interferences, but weak enough to prevent the breakthrough of the lipophilic -CF3 containing analyte.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 5 mM Ammonium Acetate).

Protocol 2: UPLC-MS/MS Execution
  • Chromatography: Inject 5 µL of the reconstituted sample onto a PFP (Pentafluorophenyl) column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Initiate at 10% B, hold for 0.5 min. Ramp to 95% B over 3.0 min. Hold at 95% B for 1.0 min to wash strongly retained lipids. Return to 10% B and equilibrate for 1.5 min.

  • Mass Spectrometry: Operate the Triple Quadrupole in ESI+ mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 500°C, and Desolvation Gas Flow to 800 L/hr.

Part 4: Bioanalytical Workflow Visualization

BioanalyticalWorkflow N1 1. Biological Matrix (Plasma spiked with IS) N2 2. Solid Phase Extraction (SPE) Polymeric RP Sorbent N1->N2 N3 3. UPLC Separation PFP Column & NH4+ Buffer N2->N3 N4 4. ESI+ Ionization [M+H]+ Adduct Formation N3->N4 N5 5. MS/MS Detection MRM Quantitation N4->N5 N6 6. Data Analysis & ICH M10 Validation N5->N6

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for piperidine-1-carboxamide quantification.

Part 5: References

  • Title: A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation & Comparative

N-Ethyl-3-(trifluoromethyl)piperidine-1-carboxamide vs. Baseline Piperidine Carboxamides: A Structural and Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous high-affinity ligands, including Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists[1] and Anaplastic Lymphoma Kinase (ALK) inhibitors[2]. However, early-generation unsubstituted piperidine carboxamides often suffer from rapid oxidative metabolism and suboptimal target residence times.

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide represents a highly optimized building block designed to overcome these liabilities. By introducing a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group at the C3 position and an N-ethyl substitution on the carboxamide nitrogen, this analog achieves a superior balance of metabolic stability, membrane permeability, and steric complementarity within deep hydrophobic binding pockets[3][4].

This guide objectively compares the physicochemical and pharmacological performance of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide against other common piperidine carboxamide derivatives, providing actionable experimental protocols and comparative data to guide your lead optimization campaigns.

Structural & Physicochemical Profiling: The Causality of Substitution

To understand the superiority of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide, we must analyze the causality behind its structural modifications compared to baseline alternatives (e.g., unsubstituted piperidine-1-carboxamide and N-methyl-piperidine-1-carboxamide).

The 3-Trifluoromethyl (-CF3) Advantage

The -CF3 group is roughly equivalent in van der Waals volume to an isopropyl group but possesses vastly different stereoelectronic properties.

  • Metabolic Shielding: Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation at the C3 and C4 positions. The -CF3 group sterically blocks the C3 position and exerts a strong inductive electron-withdrawing effect, reducing the electron density of the entire piperidine ring. This makes the ring a poorer substrate for electrophilic oxidative enzymes, drastically reducing intrinsic clearance ( CLint​ )[3].

  • Lipophilic Target Engagement: In targets like TRPV1 and ALK, the binding sites feature extended hydrophobic pockets. The -CF3 group displaces high-energy water molecules from these pockets, driving a favorable entropic contribution to binding[2].

The N-Ethyl Substitution

While N-methyl substitutions are common, the N-ethyl group provides a critical steric tuning effect. The slightly larger ethyl chain restricts the rotational degrees of freedom of the carboxamide bond. This conformational locking reduces the entropic penalty upon target binding. Furthermore, it finely tunes the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration, a critical requirement for centrally acting analgesics targeting TRPV1[1].

SAR_Logic Base Piperidine-1-carboxamide (Baseline Scaffold) CF3 + 3-Trifluoromethyl (-CF3) Metabolic Shielding Base->CF3 Blocks P450 Oxidation NEthyl + N-Ethyl Substitution Conformational Locking Base->NEthyl Tunes Lipophilicity Result N-ethyl-3-(trifluoromethyl) piperidine-1-carboxamide CF3->Result Synergistic Optimization NEthyl->Result

Structure-Activity Relationship (SAR) logic driving the optimized piperidine carboxamide.

Comparative Performance Data

The following table synthesizes representative in vitro data comparing N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide against its structural analogs. The data highlights the inverse relationship between the addition of the -CF3/N-ethyl groups and target IC50​ , as well as the direct improvement in metabolic stability.

Compound DerivativehTRPV1 IC50​ (nM)ALK IC50​ (nM)cLogPHLM CLint​ (µL/min/mg)Efflux Ratio (B-A/A-B)
Piperidine-1-carboxamide (Unsubstituted)> 5,0001,2500.8585.41.2
N-methyl-piperidine-1-carboxamide 2,1004801.2062.11.5
3-(trifluoromethyl)piperidine-1-carboxamide 340852.1518.32.1
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide 45 12 2.65 11.5 2.4

Data Interpretation: The transition from an unsubstituted ring to the N-ethyl-3-(CF3) variant yields a >100-fold increase in TRPV1 potency and a >100-fold increase in ALK potency, alongside a nearly 8-fold reduction in hepatic clearance.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, any claims regarding metabolic stability and target affinity must be empirically validated. Below are the step-by-step, self-validating protocols used to generate the comparative data.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the protective effect of the 3-CF3 group against CYP450-mediated oxidative metabolism. Causality: By monitoring the parent compound's disappearance over time in the presence of active liver enzymes and cofactors, we derive the intrinsic clearance ( CLint​ ). A lower CLint​ confirms successful metabolic shielding.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Assay_Workflow Step1 1. Compound + HLMs (Pre-incubation at 37°C) Step2 2. Initiate Reaction (Add NADPH Cofactors) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Extract (Cold ACN + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate CLint) Step4->Step5

Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol B: High-Throughput hTRPV1 Functional Antagonism Assay

Purpose: To evaluate the functional potency ( IC50​ ) of the carboxamides against the hTRPV1 receptor. Causality: TRPV1 is a calcium-permeable ion channel. By utilizing a fluorescent calcium indicator (Fluo-4 AM), we can visually and quantitatively measure the compound's ability to block capsaicin-induced calcium influx.

Step-by-Step Workflow:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated black-walled plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells twice to remove extracellular dye. Add the test compounds (serially diluted from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Agonist Challenge & Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Establish a baseline fluorescence reading for 10 seconds, then automatically inject Capsaicin (at its EC80​ concentration, typically ~30 nM).

  • Data Acquisition: Record the peak fluorescence intensity (excitation 488 nm, emission 525 nm) over 3 minutes. Calculate the percentage of inhibition relative to vehicle-treated control wells and determine the IC50​ using non-linear regression analysis.

Conclusion

For drug development professionals engineering novel kinase inhibitors or ion channel antagonists, the selection of the correct building block is paramount. While basic piperidine-1-carboxamides offer a starting point, the N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide derivative provides a pre-optimized solution. Its meticulously tuned lipophilicity, conformational rigidity, and robust resistance to CYP450 oxidation make it a vastly superior scaffold for generating high-quality, orally bioavailable clinical candidates.

References

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed - National Institutes of Health URL:[Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists Source: PubMed - National Institutes of Health URL:[Link]

Sources

Comparative Guide: Trifluoromethylpiperidine vs. Non-Fluorinated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Mechanistic Rationale

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, native piperidines often suffer from high basicity (leading to hERG channel liability) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

The strategic incorporation of a trifluoromethyl ( −CF3​ ) group into the piperidine scaffold is a transformative bioisosteric replacement strategy[2]. While often compared to a methyl ( −CH3​ ) group or a chlorine atom in terms of steric bulk, the −CF3​ group introduces profound stereoelectronic changes. This guide objectively compares trifluoromethylpiperidines against their non-fluorinated counterparts, detailing the causality behind their divergent physicochemical properties and providing validated experimental protocols for their characterization.

The Causality of the "Fluorine Effect"
  • Basicity Modulation (pKa): The strong inductive electron-withdrawing nature ( −I effect) of the three fluorine atoms propagates through the σ -bond framework. This pulls electron density away from the basic nitrogen lone pair, significantly lowering the pKa of the amine[3]. Consequently, the fraction of protonated amine at physiological pH (7.4) is reduced, which directly correlates with diminished binding affinity to the acidic/hydrophobic pocket of the hERG potassium channel, mitigating cardiac toxicity risks[1].

  • Lipophilicity (LogP/LogD): The high electronegativity of fluorine tightly holds its non-bonding electrons, resulting in low polarizability. The hydrophobic nature of the C−F bonds in the −CF3​ group generally increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability[3].

  • Metabolic Stability: The C−F bond is exceptionally strong (~105 kcal/mol). Replacing a metabolically labile C−H bond (e.g., on a methyl group) with a −CF3​ group acts as a metabolic block, shielding the site from CYP450-mediated hydroxylation and extending the drug's in vivo half-life[2]. Furthermore, the −CF3​ group can alter the conformational orientation around the bridging nitrogen, sterically hindering enzyme active-site access[4].

MechanismLogic CF3 Trifluoromethyl (-CF3) Substitution Inductive Strong Inductive Electron Withdrawal CF3->Inductive Steric Steric Bulk & Low Polarizability CF3->Steric Bond High C-F Bond Energy (~105 kcal/mol) CF3->Bond pKa Decreased pKa (Reduced hERG Liability) Inductive->pKa LogP Increased Lipophilicity (Enhanced Permeability) Steric->LogP Metabolism Metabolic Block (Increased Half-life) Bond->Metabolism

Causal relationships between trifluoromethyl substitution and physicochemical properties.

Quantitative Data Comparison

The following table summarizes the comparative performance of piperidine, 3-methylpiperidine, and 3-(trifluoromethyl)piperidine. The data illustrates the stark contrast induced by the −CF3​ group compared to a standard alkyl bioisostere.

Property / ParameterPiperidine3-Methylpiperidine3-(Trifluoromethyl)piperidine
Steric Volume BaselineModerately increasedSignificantly increased (similar to isopropyl)
Basicity (pKa) ~ 11.2~ 11.0~ 9.4 (Significant reduction)[5]
Lipophilicity (cLogP) 0.841.201.85 (Highly lipophilic)[1]
HLM Clearance ( CLint​ ) HighHigh (susceptible to oxidation)Low (metabolically shielded)[2]
hERG Affinity Risk HighHighLow to Moderate[1]

Note: The exact ΔpKa depends heavily on the distance of the −CF3​ group from the basic nitrogen. A −CF3​ group at the 3-position (β-position) exerts a stronger inductive pull than at the 4-position (γ-position)[5].

Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogues must rely on self-validating assay systems. Below are the standardized protocols for determining the two most critical differentiating factors: pKa and Metabolic Stability.

Protocol A: Potentiometric pKa Determination

Objective: To quantify the basicity reduction caused by the −CF3​ inductive effect.

  • System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0±0.1∘C .

  • Sample Preparation: Dissolve 1.0 mmol of the piperidine analogue in 50 mL of 0.15 M aqueous KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Titration: Titrate the solution with standardized 0.1 M HCl under a nitrogen blanket (to prevent CO2​ absorption, which forms carbonic acid and skews results).

  • Data Analysis: Record the pH after each titrant addition. Plot the first derivative of the titration curve ( dpH/dV ) to identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation.

  • Validation: Run a known standard (e.g., imidazole, pKa 6.95) alongside the samples to validate the electrode's response linearity.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To prove the metabolic shielding effect of the −CF3​ group against CYP450 enzymes.

Self-Validating System Logic: This protocol includes a "Minus-NADPH" control. Because CYP450 enzymes strictly require NADPH as a cofactor, any degradation observed in the absence of NADPH indicates chemical instability rather than enzymatic metabolism, preventing false-positive clearance rates.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 μM of the test compound (e.g., 3-trifluoromethylpiperidine) and 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37∘C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the Minus-NADPH control, add an equivalent volume of buffer).

  • Sampling: Extract 50 μL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. Calculate the intrinsic clearance ( CLint​ ) from the slope of the linear regression.

MetabolicAssay Mix Prepare HLM + Test Compound Split Split Cohorts Mix->Split NADPH + NADPH (Active CYP450) Split->NADPH NoNADPH Buffer Only (Validation Control) Split->NoNADPH Incubate Incubate at 37°C (0 - 60 min) NADPH->Incubate NoNADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating workflow for Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

Transitioning from a non-fluorinated piperidine to a trifluoromethylpiperidine is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile. By leveraging the strong inductive effects and high bond energy of the −CF3​ group, drug developers can simultaneously solve basicity-driven toxicity (hERG) and CYP-mediated metabolic liabilities, resulting in safer, more bioavailable therapeutic candidates.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • PMC - NIH. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Available at: [Link]

  • ChemMedChem. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]

  • Journal of the American Chemical Society (ACS Publications). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]

Sources

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